molecular formula C37H44N4O10S2 B12059491 Dy-560 NHS ester CAS No. 178623-13-7

Dy-560 NHS ester

Katalognummer: B12059491
CAS-Nummer: 178623-13-7
Molekulargewicht: 768.9 g/mol
InChI-Schlüssel: ZVRXEZSQXWSLKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dy-560 NHS ester is a useful research compound. Its molecular formula is C37H44N4O10S2 and its molecular weight is 768.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dy-560 NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dy-560 NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

178623-13-7

Molekularformel

C37H44N4O10S2

Molekulargewicht

768.9 g/mol

IUPAC-Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]benzenesulfonate

InChI

InChI=1S/C37H44N4O10S2/c1-5-39(6-2)25-13-16-28-31(22-25)50-32-23-26(40(7-3)8-4)14-17-29(32)37(28)30-18-15-27(24-33(30)53(47,48)49)52(45,46)38-21-11-9-10-12-36(44)51-41-34(42)19-20-35(41)43/h13-18,22-24,38H,5-12,19-21H2,1-4H3

InChI-Schlüssel

ZVRXEZSQXWSLKP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Photophysical Properties and Bioconjugation Dynamics of the DY-560 Fluorophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fluorescence-based biological assays, the selection of an appropriate fluorophore dictates the signal-to-noise ratio, assay reproducibility, and overall analytical sensitivity. The DY-560 fluorophore, synthesized by [1], is a highly efficient, rhodamine-based fluorescent dye engineered for green-yellow excitation[1].

As an application scientist, I evaluate fluorophores not merely by their peak excitation and emission, but by their systemic reliability in complex microenvironments. DY-560 serves as a robust, direct replacement for legacy dyes such as Alexa Fluor® 568, ATTO 565, and Rhodamine Red[2]. This whitepaper provides an in-depth analysis of DY-560’s photophysical properties, the mechanistic causality behind its performance, and a self-validating bioconjugation protocol designed to ensure uncompromising scientific integrity.

Core Photophysical Profile

The utility of DY-560 is anchored in its distinct spectral characteristics. Its rhodamine core provides a rigid, planar molecular structure that minimizes non-radiative decay pathways, thereby maximizing fluorescence output and photostability[3].

Below is a consolidated summary of the quantitative photophysical data for DY-560:

Photophysical PropertyValue / Characteristic
Absorption Maximum ( λmax​ ) 559 nm (measured in Ethanol)[1]
Emission Maximum ( λem​ ) 578 nm (measured in Ethanol)[1]
Molar Extinction Coefficient ( ϵ ) 120,000 M⁻¹cm⁻¹[1]
Stokes Shift 19 nm
Core Structure Rhodamine-based label[1]
Solubility Water, Methanol, DMF, DMSO[1]
Common Reactive Modifications NHS-ester, Maleimide, Amino-derivative, Azide, dUTP, Carboxylic acid[4],[1]
Mechanistic Insights: Why Rhodamine?

The choice of a rhodamine backbone for DY-560 is highly intentional. Unlike fluorescein derivatives, which are highly susceptible to pH fluctuations and rapid photo-oxidation, rhodamine cores exhibit exceptional photostability and maintain their fluorescence quantum yield across a broad physiological pH range (pH 4 to 10)[3]. Furthermore, the high molar extinction coefficient of 120,000 M⁻¹cm⁻¹ ensures that even at a low Degree of Labeling (DOL), the resulting bioconjugate remains exceptionally bright without suffering from proximity-induced self-quenching[1].

Workflow Visualization: Bioconjugation Dynamics

To successfully integrate DY-560 into a diagnostic or experimental workflow, one must understand the logical progression of bioconjugation. The following diagram illustrates the critical path for labeling a target protein with DY-560 NHS-Ester, culminating in a spectroscopic validation step.

G A 1. Target Preparation Buffer Exchange to pH 8.3 C 3. Bioconjugation 1 Hour Incubation (Dark, RT) A->C Target Protein B 2. Dye Activation DY-560 NHS in Anhydrous DMSO B->C 5-10x Molar Excess D 4. SEC Purification Removal of Unreacted Fluorophore C->D Conjugate Mixture E 5. Spectroscopic Validation Calculate DOL & Recovery D->E Purified Conjugate

Workflow for DY-560 NHS-Ester bioconjugation and downstream photophysical validation.

Experimental Protocol: Self-Validating Bioconjugation

A protocol is only as reliable as its internal controls. The following methodology for conjugating DY-560 NHS-Ester to an IgG antibody is designed as a self-validating system . Every step is grounded in chemical causality, and the final step mathematically and spectrally proves the success of the preceding actions.

Step 1: Buffer Exchange and Amine Preparation
  • Action: Dialyze the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Causality: NHS-ester reactions require an unprotonated primary amine (typically lysine residues) to act as a nucleophile. A pH of 8.3 ensures a sufficient fraction of amines are deprotonated without accelerating the competing hydrolysis of the NHS ester too rapidly. Tris or glycine buffers must be strictly avoided, as their free primary amines will competitively quench the reactive dye[5].

Step 2: Fluorophore Activation
  • Action: Dissolve DY-560 NHS-ester in high-quality, anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Causality: NHS-esters are highly susceptible to moisture-induced hydrolysis[5]. Using anhydrous DMSO prevents the degradation of the reactive group, ensuring the calculated molar excess added to the protein accurately reflects the active dye concentration.

Step 3: Bioconjugation Reaction
  • Action: Add a 5- to 10-fold molar excess of DY-560 to the protein solution while vortexing gently. Incubate for 1 hour at room temperature in the dark.

  • Causality: A 5-10x excess typically yields a Degree of Labeling (DOL) of 2 to 4, which is the optimal thermodynamic sweet spot for rhodamine dyes. Over-labeling structurally crowds the protein surface, leading to proximity-induced self-quenching, which paradoxically reduces the overall fluorescence of the conjugate[3].

Step 4: Size Exclusion Chromatography (SEC) Purification
  • Action: Pass the reaction mixture through a Sephadex G-25 column (or equivalent) pre-equilibrated with PBS (pH 7.4).

  • Causality: SEC separates the high-molecular-weight protein conjugate (which elutes first) from the low-molecular-weight unreacted DY-560. This step is critical because residual free dye will artificially inflate the DOL calculation and cause high background noise in downstream microscopy or flow cytometry assays.

Step 5: Spectroscopic Validation (The Self-Validating Loop)
  • Action: Measure the absorbance of the purified conjugate at 280 nm (protein) and 559 nm (DY-560). Calculate the DOL.

  • Causality: This final step closes the validation loop. By calculating the DOL using the Beer-Lambert law, you verify the reaction efficiency. Furthermore, analyzing the spectral shape at 559 nm acts as an internal quality control: a significant blue-shift or peak broadening indicates dye aggregation (stacking), signaling that the labeling ratio was too high and the conjugate is quenched. If the peak remains sharp at 559 nm, the protocol is validated.

Comparative Analysis in Assay Development

When designing multiplexed assays, DY-560 is frequently utilized alongside blue and far-red fluorophores due to its minimal spectral overlap. It serves as a direct substitute for Alexa Fluor® 568 and CF®568[2].

While newer generation dyes (such as the CF® series) offer highly specialized advantages in extreme photobleaching conditions like STED super-resolution microscopy[3], DY-560 maintains a highly competitive extinction coefficient (120,000 M⁻¹cm⁻¹)[1] and excellent solubility in aqueous environments[4]. This makes DY-560 an exceptionally cost-effective and reliable workhorse for standard confocal microscopy, flow cytometry, microarray experiments, and Fluorescence In Situ Hybridization (FISH)[1].

References

  • Title: DY-560 Product Specifications | Source: Dyomics GmbH | URL: [Link][1]

Sources

The Definitive Guide to Dy-560 NHS Ester: Extinction Coefficient, Conjugation Causality, and Concentration Analytics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics, diagnostic assays, and advanced fluorescence microscopy, the precision of bioconjugation directly dictates assay sensitivity and reproducibility. Dy-560 NHS ester is a high-performance, rhodamine-based fluorescent probe widely utilized for labeling primary amines on proteins, peptides, and oligonucleotides[1].

This technical whitepaper provides an in-depth framework for utilizing Dy-560 NHS ester. It moves beyond basic protocols by explaining the underlying chemical causality of the conjugation, establishing a self-validating mathematical model for determining the Degree of Labeling (DOL), and detailing the critical role of the dye's molar extinction coefficient in concentration analytics.

Physicochemical & Photophysical Profile

To accurately calculate the molarity of conjugated fluorophores, researchers must rely on the intrinsic photophysical properties of the dye. Dy-560 exhibits a narrow emission bandwidth and high photostability, making it an ideal candidate for multicolor applications[1].

The quantitative data required for downstream mathematical modeling is summarized in Table 1 .

PropertyValueClinical/Analytical Significance
Chemical Name Dy-560 NHS esterActive ester for amine-specific bioconjugation.
Molecular Weight 768.90 g/mol [2]Critical for calculating initial molar excess during conjugation.
Molecular Formula C37H44N4O10S2[2]Defines the structural mass of the reactive probe.
Absorption Max ( λmax​ ) 559 nm[3]The optimal wavelength for laser excitation and UV-Vis measurement.
Emission Max ( λem​ ) 578 nm[3]The peak wavelength for fluorescence detection.
Extinction Coefficient ( ϵ ) 120,000 M⁻¹cm⁻¹[1]The core variable used in the Beer-Lambert law to calculate dye concentration.
Fluorophore Core Rhodamine-based[3]Confers high quantum yield and resistance to photobleaching.
Solubility Water, Methanol, DMF, DMSO[3]Dictates the choice of anhydrous solvent for dye stock preparation.

The Causality of Bioconjugation (Mechanistic Insights)

Bioconjugation is not merely mixing reagents; it is a delicate balance of competing thermodynamic and kinetic reactions.

Why NHS Ester Chemistry? N-Hydroxysuccinimide (NHS) esters are highly specific reactive groups that target primary amines ( −NH2​ ), such as the ϵ -amino groups of lysine residues or the N-terminus of a polypeptide chain. The reaction forms a stable, irreversible amide bond.

The Causality of pH in the Reaction: The reaction must be buffered between pH 8.0 and 8.3[4]. This specific window is chosen due to the pKa of lysine side chains (~10.5). At a physiological pH of 7.4, the vast majority of lysines are protonated ( −NH3+​ ) and lack the nucleophilicity required to attack the NHS ester. Elevating the pH to 8.3 deprotonates a sufficient fraction of these amines to drive the conjugation forward. However, if the pH exceeds 9.0, the rate of NHS ester hydrolysis (reaction with water to form an unreactive carboxylic acid) outpaces the conjugation reaction, destroying the fluorophore's reactivity.

Mathematical Framework for Concentration & DOL

The Degree of Labeling (DOL) represents the average number of dye molecules covalently attached to a single protein molecule. Accurate DOL calculation relies entirely on the Beer-Lambert Law ( A=ϵ⋅c⋅l ) and the specific extinction coefficient of Dy-560 (120,000 M⁻¹cm⁻¹)[3].

Step 1: Calculate Dye Concentration

Measure the absorbance of the purified conjugate at the dye's absorption maximum (559–560 nm).

cdye​(M)=ϵdye​⋅lA560​​=120,000⋅1A560​​
Step 2: Correct the Protein Absorbance

Rhodamine-based dyes like Dy-560 absorb a measurable amount of UV light at 280 nm. If this is not accounted for, the UV-Vis spectrophotometer will overestimate the protein concentration. We apply a Correction Factor ( CF280​ ) , which is the ratio of the dye's absorbance at 280 nm to its absorbance at 560 nm. While the exact CF should be empirically measured for your specific batch, rhodamine derivatives typically exhibit a CF280​ of approximately 0.10 to 0.15[4].

A280,corrected​=A280​−(A560​×CF280​)
Step 3: Calculate Protein Concentration

Using the corrected 280 nm absorbance and the protein's specific extinction coefficient (e.g., ϵIgG​≈210,000 M−1cm−1 ):

cprotein​(M)=ϵprotein​⋅lA280,corrected​​
Step 4: Calculate Degree of Labeling (DOL)

DOL=cprotein​cdye​​

DOL_Logic A560 Measure A560 (Dye Absorbance) Cdye Dye Concentration (A560 / 120,000) A560->Cdye Cprot Protein Concentration [A280 - (A560 * CF)] / ε_prot A560->Cprot Subtracts Dye Interference A280 Measure A280 (Protein + Dye Absorbance) A280->Cprot CF Correction Factor (CF280) (Empirically ~0.12) CF->Cprot Scales Interference Result Degree of Labeling (DOL) = Cdye / Cprot Cdye->Result Cprot->Result

Figure 1: Logical flow of the Degree of Labeling (DOL) calculation using the Beer-Lambert law.

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in validation mechanisms. The following workflow ensures that the final UV-Vis measurements reflect only covalently bound dye, preventing artificial inflation of the DOL.

Phase 1: Preparation & Conjugation
  • Protein Preparation: Dissolve the target protein (e.g., 2-5 mg/mL) in an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3)[4]. Crucial: Avoid Tris or glycine buffers, as their primary amines will competitively consume the NHS ester.

  • Dye Solubilization: Reconstitute Dy-560 NHS ester (MW: 768.90 g/mol ) in anhydrous DMSO or DMF to create a 10 mM stock[2],[4]. Causality: Anhydrous solvent prevents premature hydrolysis of the NHS ester.

  • Reaction: Add the dye to the protein solution at a 10:1 to 15:1 molar excess. Incubate for 1 hour at room temperature under continuous, gentle agitation, protected from light[4].

Phase 2: Self-Validating Purification (Size Exclusion)

To validate the mathematical model, all unreacted free dye must be physically separated from the conjugate. 4. Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion column (or equivalent spin filter) with PBS (pH 7.4). 5. Separation: Load the reaction mixture onto the column. The large protein-dye conjugate will elute rapidly in the void volume, while the small unreacted Dy-560 molecules (MW 768.90) will be retarded by the porous resin. 6. Validation Check: You should visually observe two distinct colored bands separating on the column. If the bands merge, the purification has failed, and downstream UV-Vis data will be invalid.

Phase 3: Analytics
  • Spectroscopy: Blank the spectrophotometer with PBS. Measure the absorbance of the purified conjugate at 280 nm and 560 nm.

  • Computation: Apply the formulas detailed in Section 4 to determine the final DOL. An optimal DOL for IgG antibodies is typically between 4 and 6[4].

G P Protein (Primary Amine) [Target] R Conjugation Reaction (pH 8.3, 1h, RT) P->R D Dy-560 NHS Ester [Fluorophore] D->R SEC Size Exclusion Chromatography R->SEC Removes free dye UV UV-Vis Spectroscopy (A280 & A560) SEC->UV Purified Conjugate DOL DOL Calculation UV->DOL Absorbance Data

Figure 2: Workflow for Dy-560 NHS ester bioconjugation and subsequent quantification.

References

  • Fluorescent Labeled Oligos - Bio-Synthesis (Source: biosyn.com). Extinction coefficient and spectral properties of Dy-560.
  • DY-560 - Dyomics GmbH (Source: dyomics.com). Molecular weight, formula, and molar absorbance data for Dy-560 derivatives.
  • Dy-560 NHS ester for fluorescence 178623-13-7 - Sigma-Aldrich (Source: sigmaaldrich.com). Chemical identifiers and molecular weight of the NHS ester form.
  • Product Information - Biotium (Source: biotium.com). Standardized methodologies for NHS ester bioconjugation and correction factor (CF280) applications.

Sources

Quantum Yield Dynamics of Dy-560 NHS Ester Conjugated to Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Bioconjugation, Photophysics, and Validation Workflows

Executive Summary

In the landscape of fluorescence-based biological assays, the selection and conjugation of fluorophores to carrier proteins dictate the sensitivity and reliability of the downstream application. Dy-560 , a high-performance fluorescent dye, is widely utilized due to its narrow emission bandwidth, high extinction coefficient, and remarkable photostability. When functionalized as an N-Hydroxysuccinimide (NHS) ester , Dy-560 becomes highly reactive toward primary amines, making it an ideal candidate for labeling Bovine Serum Albumin (BSA).

This technical whitepaper explores the mechanistic principles of Dy-560 NHS ester bioconjugation, the photophysical paradox of quantum yield versus the degree of labeling (DOL), and provides a self-validating protocol for synthesizing and characterizing the Dy-560-BSA conjugate.

Mechanistic Principles of Bioconjugation and Photophysics

The Chemistry of NHS Ester Conjugation

The conjugation of Dy-560 NHS ester to BSA relies on the nucleophilic attack of primary amines—specifically the ϵ -amino groups of the lysine residues on BSA—on the electrophilic carbonyl carbon of the NHS ester. BSA contains 59 lysine residues, of which approximately 30 to 35 are solvent-accessible.

The Causality of pH Selection: The reaction is governed by a strict thermodynamic balance. At physiological pH (7.4), the majority of lysine residues ( pKa​≈10.5 ) are protonated ( −NH3+​ ) and lack the nucleophilicity required to attack the NHS ester. Elevating the pH to 8.3–8.5 deprotonates a sufficient fraction of these amines, rendering them highly reactive. However, if the pH exceeds 9.0, the rate of competing hydrolysis (where water attacks the NHS ester, yielding a non-reactive carboxylic acid) accelerates exponentially. Therefore, a pH of 8.3 is the optimal thermodynamic sweet spot, maximizing bioconjugation efficiency while mitigating dye degradation.

Photophysics: The Quantum Yield and Self-Quenching Paradox

Quantum yield ( Φ ) is the ratio of the number of photons emitted to the number of photons absorbed. While free Dy-560 exhibits a high quantum yield (often approaching 0.90 in favorable aqueous environments), conjugating multiple dye molecules to a single BSA protein drastically alters this metric.

The Causality of Quenching: As the Degree of Labeling (DOL) increases, the spatial distance between Dy-560 molecules on the BSA surface decreases. When fluorophores are brought within the Förster radius (typically < 5-6 nm), they undergo homo-Förster Resonance Energy Transfer (homo-FRET) and form non-fluorescent H-dimers. This self-quenching causes a precipitous drop in the quantum yield. Consequently, researchers must aim for an optimal DOL (typically 2 to 4 dyes per BSA). Exceeding a DOL of 4 often results in a conjugate that is less bright overall, despite having more fluorophores attached.

Photophysical Profile of Dy-560

To effectively calculate the DOL and quantum yield, researchers must rely on the precise photophysical parameters of the dye. The table below summarizes the core quantitative data for Dy-560 .

ParameterValue
Excitation Maximum ( λex​ ) 559 nm
Emission Maximum ( λem​ ) 578 nm
Extinction Coefficient ( ϵ ) 120,000 M−1cm−1
Free Dye Quantum Yield ( Φ ) ~0.90 (in aqueous buffer)
Optimal Degree of Labeling (DOL) 2.0 – 4.0 dyes / BSA molecule
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amines (Lysine ϵ -amines)

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. The success of Phase 1 (Conjugation) and Phase 2 (Purification) is mathematically proven in Phase 3 (Spectroscopic Validation).

Phase 1: Preparation and Conjugation
  • BSA Preparation: Dissolve 5 mg of BSA in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Ensure the buffer is freshly prepared to maintain exact pH.

  • Dye Reconstitution: Reconstitute 1 mg of Dy-560 NHS ester in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: NHS esters are highly susceptible to hydrolysis. Using strictly anhydrous DMSO prevents premature degradation of the reactive group before it contacts the BSA.

  • Reaction: Add the Dy-560 solution to the BSA solution dropwise while vortexing, targeting a 10:1 molar ratio of Dye:Protein.

  • Incubation: Incubate the mixture for 1 hour at room temperature in the dark with continuous gentle rotation.

Phase 2: Size-Exclusion Purification
  • Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion column (e.g., PD-10) with 1X PBS (pH 7.4).

  • Elution: Load the reaction mixture onto the column. Elute with 1X PBS.

    • Causality: Unreacted or hydrolyzed dye will artificially inflate the DOL and quantum yield calculations. SEC separates the high-molecular-weight Dy-560-BSA conjugate (which elutes first in the excluded volume) from the low-molecular-weight free dye (which is retained in the porous matrix).

Phase 3: Spectroscopic Validation (DOL and Quantum Yield)
  • Calculate Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 559 nm ( A559​ ).

    DOL=ϵdye​×[BSA]A559​​

    (Note: Ensure [BSA] is corrected for the dye's absorbance at 280 nm using the dye's specific correction factor).

  • Calculate Relative Quantum Yield ( Φ ): Use Rhodamine B ( ΦRef​=0.65 in ethanol) as a reference standard, as its excitation/emission spectra overlap well with Dy-560. Dilute both the reference and the Dy-560-BSA conjugate so that their absorbance at the excitation wavelength (e.g., 540 nm) is identical and below 0.05 to prevent inner-filter effects. Measure the integrated fluorescence emission area ( F ) for both. Calculate the relative quantum yield using the standard formula :

    ΦBSA−Dy560​=ΦRef​×(FRef​FBSA−Dy560​​)×(ABSA−Dy560​ARef​​)×(ηRef2​ηPBS2​​)

    Where A is absorbance at the excitation wavelength, and η is the refractive index of the respective solvents.

Workflow Visualization

The following diagram illustrates the logical dependencies and self-validating nature of the bioconjugation and characterization workflow.

Workflow N1 1. BSA Preparation (pH 8.3 Bicarbonate) N3 3. Conjugation Reaction (1 hr, RT, Dark) N1->N3 N2 2. Dy-560 NHS Ester (Anhydrous DMSO) N2->N3 N4 4. SEC Purification (Sephadex G-25, PBS) N3->N4 N5 5. UV-Vis Spectroscopy (Calculate DOL) N4->N5 N6 6. Fluorometry (Calculate Quantum Yield) N5->N6

Figure 1: Self-validating workflow for Dy-560-BSA conjugation and quantum yield determination.

References

  • Bio-Synthesis Inc. "Fluorescent Labeled Oligos: Dy-560 Properties." Bio-Synthesis. [Link]

  • Edinburgh Instruments. "Relative Quantum Yield Calculation." Edinburgh Instruments.[Link]

Methodological & Application

Application Notes and Protocols: Conjugation of Dy-560 NHS Ester to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in modern molecular biology, enabling a wide array of applications from qPCR and FISH to advanced super-resolution microscopy. This guide provides a detailed protocol and scientific rationale for the conjugation of Dy-560 N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides. Dy-560 is a bright and photostable rhodamine-based dye, making it an excellent choice for sensitive detection.[1][2][3] The protocol herein is designed to be robust and reproducible, providing researchers with the necessary information to successfully label their oligonucleotides for downstream applications.

Principle of the Reaction

The conjugation of Dy-560 NHS ester to an amine-modified oligonucleotide is based on the principle of nucleophilic acyl substitution.[4][5] The primary aliphatic amine introduced at the terminus (commonly the 5' end) of the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[6] This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a leaving group.[4][6]

The efficiency of this reaction is critically dependent on several factors, most notably the pH of the reaction buffer. A slightly alkaline pH (typically 8.0-9.0) is required to ensure that the primary amine is in its unprotonated, nucleophilic state (-NH2) rather than its protonated, non-reactive form (-NH3+).[4][7] However, at excessively high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the overall labeling efficiency.[4][7][8] Therefore, careful control of the reaction pH is paramount for successful conjugation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Oligo Amine-Modified Oligonucleotide (R-NH2) Conjugate Dy-560 Labeled Oligonucleotide (Stable Amide Bond) Oligo->Conjugate Nucleophilic Attack Dye Dy-560 NHS Ester Dye->Conjugate Buffer Slightly Alkaline Buffer (pH 8.0-9.0) Buffer->Oligo Deprotonates Amine Buffer->Dye Can Cause Hydrolysis Byproduct N-Hydroxysuccinimide (NHS) Conjugate->Byproduct

Figure 1: Conceptual workflow of the conjugation reaction.

Materials and Reagents

Oligonucleotides
  • Amine-modified oligonucleotide: High-purity (e.g., HPLC or PAGE purified) oligonucleotide with a primary amine modification (e.g., 5'-Amino-Modifier C6).[9] The quality of the starting oligonucleotide is critical for high conjugation efficiency.[6] It is crucial to ensure that the amine protecting groups from synthesis (e.g., TFA or MMT) have been completely removed.[9][10]

Dye
  • Dy-560 NHS ester: Store desiccated at -20°C and protected from light.[11] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

Buffers and Solvents
  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5.[6] It is imperative to use a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the oligonucleotide for reaction with the NHS ester.[4][12]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the Dy-560 NHS ester. Use high-quality, amine-free solvents.[7]

  • TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0. For resuspension and storage of the final product.

  • Nuclease-free water

Purification and Analysis Equipment
  • HPLC system with a reverse-phase column (e.g., C18) or anion-exchange column.[13]

  • PAGE (Polyacrylamide Gel Electrophoresis) equipment.[14]

  • Size-exclusion chromatography columns (e.g., desalting columns).[6]

  • UV-Vis spectrophotometer.

  • Fluorometer or fluorescent scanner.[14]

Detailed Protocol

This protocol is optimized for a starting scale of 0.1 to 0.2 µmoles of amine-modified oligonucleotide.

Part 1: Preparation of Reagents
  • Amine-Modified Oligonucleotide Preparation:

    • Resuspend the lyophilized amine-modified oligonucleotide in the conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.[12]

    • If the oligonucleotide was stored as an ammonium salt, it should be converted to a sodium salt via ethanol precipitation prior to the labeling reaction to avoid competing reactions with ammonia.[6]

  • Dy-560 NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Dy-560 NHS ester in anhydrous DMSO.[15]

    • It is critical to prepare this solution fresh as NHS esters are not stable in solution.[16]

Part 2: Conjugation Reaction
  • Reaction Setup:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the freshly prepared Dy-560 NHS ester stock solution. A 10- to 20-fold molar excess of the NHS ester over the oligonucleotide is a good starting point.[4]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid potential precipitation of the oligonucleotide.[4]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] Alternatively, the reaction can be carried out overnight at 4°C.[4]

  • Quenching (Optional):

    • The reaction can be stopped by adding a quenching solution, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[4] Incubate for an additional 15-30 minutes at room temperature. This step is optional as unreacted NHS esters will hydrolyze over time in the aqueous buffer.

Part 3: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications and lead to inaccurate quantification.[17] Several methods can be employed, with the choice depending on the length of the oligonucleotide and the required purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for obtaining highly pure labeled oligonucleotides.[13][]

    • Reverse-phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The labeled oligonucleotide, being more hydrophobic than the unlabeled one due to the dye, will have a longer retention time.[13] This method is particularly suitable for shorter oligonucleotides (<50 bases).[14]

    • Anion-exchange HPLC (AE-HPLC): Separates molecules based on charge. This method is useful for longer oligonucleotides and those with significant secondary structure.[13]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on size and charge.[19] The labeled oligonucleotide will migrate differently from the unlabeled one. The desired band can be excised, and the oligonucleotide can be recovered.

  • Size-Exclusion Chromatography (Desalting Columns): This is a rapid method for removing unconjugated dye and salts.[6][20] While effective for removing the bulk of the free dye, it may not separate labeled from unlabeled oligonucleotides.[6]

  • Ethanol Precipitation: This method can be used to remove some of the unreacted dye, but it is generally less efficient than chromatographic methods.[16][17]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis A Dissolve Amine-Oligo in Conjugation Buffer C Mix Oligo and Dye (10-20x Molar Excess of Dye) A->C B Prepare Fresh Dy-560 NHS Ester in DMSO B->C D Incubate 1-2h at RT (Protect from Light) C->D E HPLC / PAGE / SEC D->E F UV-Vis Spectroscopy (Quantification & Labeling Efficiency) E->F G Mass Spectrometry (Confirmation) E->G

Sources

Application Note: Step-by-Step Dy-560 NHS Ester Protein Conjugation Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, assay development, and molecular imaging.

Mechanistic Overview & Rationale

The conjugation of fluorescent dyes to proteins (such as monoclonal antibodies) is a cornerstone of modern diagnostics, flow cytometry, and fluorescence microscopy. Dy-560 is a highly photostable, rhodamine-based fluorophore that serves as an excellent alternative to Rhodamine 6G or Alexa Fluor 568.

When functionalized with an N-Hydroxysuccinimide (NHS) ester , Dy-560 becomes highly reactive toward primary aliphatic amines ( −NH2​ ), which are abundantly present on the N-terminus of polypeptide chains and the ϵ -amino groups of lysine residues [1].

The Causality of Reaction Conditions

Successful conjugation requires balancing two competing chemical reactions: amidation (the desired labeling) and hydrolysis (the degradation of the NHS ester).

  • pH Optimization (8.3–8.5): The ϵ -amino group of lysine has a pKa of approximately 10.5. At physiological pH (7.4), these amines are predominantly protonated ( −NH3+​ ) and non-nucleophilic. Elevating the pH to 8.3–8.5 deprotonates a sufficient fraction of these amines to drive the nucleophilic attack on the NHS ester's carbonyl carbon[1].

  • Avoiding Hydrolysis: Above pH 8.5, the rate of NHS ester hydrolysis by hydroxide ions ( OH− ) drastically outpaces the amidation reaction, leading to poor labeling efficiency. Therefore, strict pH control and the use of anhydrous solvents for dye stock preparation are critical [3].

Physicochemical Properties of Dy-560

Before initiating the protocol, it is essential to understand the spectral and physical properties of the fluorophore to accurately calculate the Degree of Labeling (DOL) and design downstream assays [2].

PropertyValueExperimental Significance
Fluorophore Core Rhodamine-basedHigh quantum yield and photostability.
Reactive Group NHS EsterTargets primary amines; moisture sensitive.
Molecular Weight 768.91 g/mol Required for molar excess calculations.
Excitation Max ( λex​ ) 559 nm (Ethanol) / 568 nm (PBS)Compatible with 532 nm or 561 nm lasers.
Emission Max ( λem​ ) 578 nm (Ethanol) / 588 nm (PBS)Detectable in standard PE/Rhodamine channels.
Extinction Coefficient ( ϵ ) 120,000 M −1 cm −1 Used to quantify dye concentration post-purification.
Solubility DMF, DMSO, Water, MethanolStock solutions must be made in anhydrous DMSO/DMF.

Experimental Workflow

The following diagram illustrates the critical path of the conjugation process, ensuring that each step logically feeds into the next to produce a highly pure, functionalized protein.

ConjugationWorkflow A 1. Protein Preparation Buffer Exchange to pH 8.3-8.5 C 3. Conjugation Reaction Incubate 1h at RT in Dark A->C B 2. Dye Solubilization Dissolve Dy-560 NHS in Anhydrous DMSO B->C D 4. Reaction Quenching Add 50 mM Glycine or Tris-HCl C->D E 5. Conjugate Purification Size Exclusion Chromatography (SEC) D->E F 6. Quality Control Measure A280/A559 & Calculate DOL E->F

Workflow for Dy-560 NHS ester protein conjugation, from preparation to quality control.

Step-by-Step Conjugation Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you ensure that any failure is caught before proceeding to costly downstream applications. The protocol is optimized for 1–5 mg of an IgG antibody.

Step 1: Protein Preparation & Buffer Exchange

Causality: Commercial antibodies are often shipped in buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA, gelatin). These will act as competitive nucleophiles and scavenge the Dy-560 NHS ester, resulting in zero labeling of your target protein [4].

  • Verify Protein Purity: Ensure the protein concentration is between 2.0 – 5.0 mg/mL.

  • Buffer Exchange: Dialyze the protein or use a centrifugal ultrafiltration device (e.g., Amicon Ultra) to exchange the protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

  • Validation Check: Measure the A280​ of the flow-through to ensure no target protein is leaking, and re-measure the retentate to confirm the final protein concentration.

Step 2: Dye Stock Preparation

Causality: NHS esters rapidly hydrolyze in the presence of water. Preparing the dye in an anhydrous solvent prevents the conversion of the reactive ester into an unreactive carboxylic acid [3].

  • Equilibrate the Dy-560 NHS ester vial to room temperature before opening to prevent condensation.

  • Dissolve the dye in high-quality, anhydrous DMSO or DMF to a final concentration of 10 mM (7.69 mg/mL).

  • Vortex thoroughly and centrifuge briefly. Use this stock immediately; do not store reconstituted NHS esters.

Step 3: The Conjugation Reaction

Causality: The molar excess of dye dictates the final Degree of Labeling (DOL). Too little dye results in a weak signal; too much dye causes fluorophore self-quenching and protein precipitation due to increased hydrophobicity.

  • Calculate the required volume of dye for a 10-fold to 15-fold molar excess over the protein.

    • Example for 1 mg IgG (MW ~150,000 Da): 1 mg is ~6.67 nmol. A 15-fold excess requires 100 nmol of dye. Using a 10 mM stock, you will add 10 µL of dye.

  • Add the calculated volume of Dy-560 NHS ester dropwise to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature , protected from light.

Step 4: Reaction Quenching

Causality: Stopping the reaction prevents over-labeling and ensures that any unreacted NHS ester does not covalently bind to column matrices during purification.

  • Add 1 M Glycine (pH 7.4) or 1 M Tris-HCl (pH 7.4) to a final concentration of 50–100 mM.

  • Incubate for 15 minutes at room temperature. The massive excess of primary amines in glycine/Tris will rapidly consume all residual reactive dye [3].

Step 5: Purification (Size Exclusion Chromatography)

Causality: Free dye will cause severe background fluorescence in your final assay. SEC separates the large dye-protein conjugate from the small quenched dye molecules based on hydrodynamic radius.

  • Equilibrate a Sephadex G-25 column (e.g., PD-10 or NAP-5) with 1X PBS (pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute with 1X PBS. The labeled protein will elute first (usually in the void volume), followed by a slower-moving, intensely colored band of free dye.

  • Collect the first colored fraction.

Quality Control & Self-Validation (DOL Calculation)

A bioconjugation protocol is incomplete without verifying the Degree of Labeling (DOL). The DOL represents the average number of dye molecules attached to each protein molecule. For an IgG antibody labeled with Dy-560, the optimal DOL is typically between 3.0 and 5.0 .

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 559 nm ( A559​ ) using a spectrophotometer. Validation Check: Blank the instrument with the exact elution buffer (1X PBS).

  • Calculate Dye Concentration: =120,000A559​​

  • Calculate Protein Concentration: Because fluorophores absorb some light at 280 nm, you must correct the A280​ reading. The Correction Factor (CF) for Dy-560 is approximately 0.12 (verify with the manufacturer's lot-specific data).

    =210,000A280​−(A559​×0.12)​ (Note: 210,000 is the ϵ for a typical IgG).
  • Calculate DOL: DOL=[Protein][Dye]​

Troubleshooting Logic Tree

If your DOL falls outside the optimal range, use the following diagnostic tree to identify the root cause.

Troubleshooting Issue Low Degree of Labeling (DOL < 2.0) C1 Buffer contained primary amines Issue->C1 C2 pH too low (< 8.0) Issue->C2 C3 NHS ester hydrolyzed (wet solvent) Issue->C3 S1 Ensure thorough dialysis into Bicarbonate buffer C1->S1 S2 Verify buffer pH prior to reaction C2->S2 S3 Use fresh, high-quality anhydrous DMSO C3->S3

Troubleshooting logic tree for resolving low Degree of Labeling (DOL) outcomes.

References

  • Dyomics GmbH. "DY-560." Dyomics Product Catalog.[Link]

Introduction: Illuminating Biological Pathways with Fluorescent Peptides

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to In Vivo Imaging Applications Using Dy-560 NHS Ester Labeled Peptides

In the landscape of modern biomedical research and drug development, the ability to visualize molecular events within a living organism provides unparalleled insight. In vivo fluorescence imaging has emerged as a powerful modality, offering high sensitivity and real-time visualization without the need for ionizing radiation.[1] This technique allows researchers to track disease progression, evaluate therapeutic efficacy, and understand complex biological mechanisms in a dynamic, physiological context.[1][2]

Peptide-based probes are particularly advantageous for in vivo imaging due to their high specificity, synthetic accessibility, and ability to target a wide range of biological molecules with precision.[2][3][4] When conjugated with a fluorescent dye, these peptides become powerful tools for illuminating specific cells, tissues, or molecular interactions.[5][6]

This guide focuses on the application of Dy-560 NHS ester, a rhodamine-based fluorescent dye, for labeling peptides intended for in vivo imaging studies.[7] The N-hydroxysuccinimide (NHS) ester functional group provides a reliable method for covalently attaching the dye to primary amines on a peptide, forming a stable amide bond essential for in vivo applications.[8][9][10] We will provide a comprehensive overview of the dye's properties, detailed protocols for peptide conjugation and purification, and a guide to designing and executing in vivo imaging experiments, grounded in the principles of scientific integrity and field-proven expertise.

Section 1: Understanding Dy-560 NHS Ester for Peptide Labeling

The selection of a fluorophore is a critical decision that dictates the parameters and potential success of an imaging study. Dy-560 is a bright, rhodamine-based dye with spectral properties well-suited for a range of fluorescence microscopy and imaging applications.[7]

Table 1: Physicochemical and Spectroscopic Properties of Dy-560 NHS Ester

PropertyValueSource(s)
Excitation Maximum (λex) ~559 nm (in Ethanol)[7]
~568 nm (in 0.1 M Phosphate, pH 7.0)[11]
Emission Maximum (λem) ~578 nm (in Ethanol)[7]
~588 nm (in 0.1 M Phosphate, pH 7.0)[11]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[7]
Molecular Weight (MW) 768.91 g/mol [7][11]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[7][11]
Reactivity Target Primary Amines (-NH₂)[8][10]
Solubility Water, Methanol, DMF, DMSO[7]
The Chemistry of Conjugation: NHS Ester Reactivity

The power of Dy-560 NHS ester lies in its ability to form a stable, covalent amide bond with primary amines present on peptides. These amines are typically found at the N-terminus of the peptide chain and on the side chain of lysine (Lys) residues.[10][12]

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group. This reaction is highly dependent on pH.[8][13] At acidic or neutral pH, the amine group is largely protonated (-NH₃⁺) and is not sufficiently nucleophilic to react. Conversely, at highly alkaline pH, the NHS ester itself is prone to rapid hydrolysis, where water molecules attack the ester, rendering it inactive.[14][15] Therefore, the reaction is performed in a slightly alkaline buffer, typically pH 8.3-8.5, which represents a critical compromise: the amine is sufficiently deprotonated and nucleophilic to react efficiently, while the rate of ester hydrolysis is manageable.[8][13]

Section 2: Protocol for Peptide Labeling with Dy-560 NHS Ester

This section provides a detailed, step-by-step protocol for the conjugation of Dy-560 NHS ester to a peptide containing primary amines. Adherence to these steps is crucial for achieving optimal labeling efficiency and preserving the biological activity of the peptide.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification & QC prep_peptide 1. Prepare Peptide Solution (Amine-free buffer, pH 8.3) calc 3. Calculate Molar Excess prep_peptide->calc prep_dye 2. Prepare Dy-560 NHS Ester (Fresh, in anhydrous DMSO/DMF) prep_dye->calc mix 4. Mix Peptide and Dye calc->mix incubate 5. Incubate (1-2h, RT, dark) mix->incubate purify 6. Purify Conjugate (Size Exclusion Chromatography) incubate->purify characterize 7. Characterize (Spectroscopy for DOL) purify->characterize store 8. Store Labeled Peptide (-20°C or -80°C) characterize->store

Caption: Workflow for Dy-560 peptide labeling and purification.

Protocol 2.1: Peptide Conjugation

Materials:

  • Peptide with at least one primary amine (N-terminal or Lysine)

  • Dy-560 NHS ester

  • Anhydrous (amine-free) Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8][16]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine during the labeling step)[9][16]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.[8][16] The causality here is that a higher concentration drives the reaction equilibrium towards the product, improving efficiency.

  • Dye Preparation (Prepare Immediately Before Use):

    • Allow the vial of Dy-560 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.[14]

    • Dissolve the Dy-560 NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[16] Using an anhydrous solvent is critical because the NHS ester is highly sensitive to moisture.[15]

  • Calculate Reagent Amounts:

    • To achieve efficient mono-labeling, a molar excess of the dye is typically used. A starting point of a 5- to 10-fold molar excess of dye to peptide is recommended.[16][17]

    • Formula for Dye Mass: Mass_dye (mg) = Molar_Excess × (Mass_peptide (mg) / MW_peptide (Da)) × MW_dye (Da)

    • Example: To label 2 mg of a 5 kDa peptide (5000 Da) with a 8-fold molar excess of Dy-560 NHS ester (MW 768.9 Da): Mass_dye = 8 × (2 mg / 5000 Da) × 768.9 Da = 2.46 mg

  • Labeling Reaction:

    • While gently vortexing the peptide solution, add the calculated volume of the Dy-560 NHS ester stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[16][17] Wrapping the tube in aluminum foil is an effective method.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, you can add a quenching buffer, such as Tris, to a final concentration of 50 mM.[16] The primary amines in Tris will react with any remaining unreacted NHS ester. Incubate for an additional 30 minutes.

Section 3: Purification and Characterization of Labeled Peptides

Purification is arguably the most critical step after labeling. Failure to remove the unconjugated "free" dye will result in a high background signal during imaging, making it impossible to distinguish the specific signal from the labeled peptide from non-specific noise.[18]

Protocol 3.1: Purification via Size Exclusion Chromatography (SEC)

SEC, or gel filtration, is the most common and effective method for separating the relatively large labeled peptide from the small, unreacted dye molecules.[8][18]

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of PBS, pH 7.4, according to the manufacturer's instructions.

  • Sample Loading: Carefully load the entire reaction mixture from the labeling step onto the top of the column resin.

  • Elution: Elute the sample with PBS. The labeled peptide, being larger, will pass through the column more quickly and elute first. The smaller, free dye molecules will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the colored bands elute from the column. The first colored band to elute is the Dy-560-labeled peptide. The second, slower-moving band is the free dye. Visually inspect the separation and collect the peptide-containing fractions.

Protocol 3.2: Characterization and Quality Control

This self-validating step ensures you have a well-characterized probe for reproducible in vivo experiments. The primary goal is to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled peptide solution at two wavelengths:

    • ~559 nm (A_max): The absorbance maximum of the Dy-560 dye.

    • 280 nm (A₂₈₀): The absorbance of the peptide (only if the peptide contains Tryptophan or Tyrosine residues).

  • Calculate the Degree of Labeling (DOL):

    • Step A: Calculate the concentration of the dye.

      • Concentration_dye (M) = A_max / ε_dye

      • (where ε_dye for Dy-560 is 120,000 M⁻¹cm⁻¹)

    • Step B: Correct the A₂₈₀ reading for dye contribution. The dye also absorbs light at 280 nm. This must be corrected for. The correction factor (CF) for Dy-560 is approximately CF = A₂₈₀_dye / A_max_dye ≈ 0.25 .

      • A₂₈₀_corrected = A₂₈₀_measured - (A_max_measured × CF)

    • Step C: Calculate the concentration of the peptide.

      • Concentration_peptide (M) = A₂₈₀_corrected / ε_peptide

      • (where ε_peptide is the molar extinction coefficient of your specific peptide at 280 nm)

    • Step D: Calculate the DOL.

      • DOL = Concentration_dye / Concentration_peptide

Table 2: Example Characterization Data for a Labeled Peptide

ParameterMeasured ValueCalculated Value
A_max (559 nm)0.85
A₂₈₀ (measured)0.40
ε_peptide (280 nm)12,500 M⁻¹cm⁻¹
Dye Concentration7.08 µM
A₂₈₀ (corrected)0.1875
Peptide Concentration15.0 µM
Degree of Labeling (DOL) 0.47

A DOL between 0.5 and 1.5 is often ideal for in vivo applications, ensuring sufficient signal without causing issues like self-quenching or altered biological activity.

Storage: Store the purified, lyophilized peptide at -20°C or -80°C, protected from light.[9][17] For solutions, store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Section 4: In Vivo Imaging Applications and Protocol

Dy-560 labeled peptides can be used to visualize and track a multitude of biological processes, including receptor engagement, tumor targeting, and biodistribution.[2][4][5]

G cluster_prep Pre-Imaging cluster_imaging Imaging & Analysis cluster_exvivo Validation animal_prep 1. Animal Preparation (Anesthesia, Hair Removal) probe_admin 2. Probe Administration (e.g., Intravenous Injection) animal_prep->probe_admin live_imaging 3. Longitudinal In Vivo Imaging (IVIS, Correct Filters) probe_admin->live_imaging data_analysis 4. Data Analysis (ROI Quantification) live_imaging->data_analysis ex_vivo 5. Ex Vivo Organ Imaging (Confirm Biodistribution) data_analysis->ex_vivo histo 6. Histology/Microscopy (Cellular Localization) ex_vivo->histo

Caption: General workflow for an in vivo peptide imaging experiment.

Key Experimental Considerations
  • Tissue Penetration: Dy-560 emits in the visible spectrum (~578 nm). Light in this range has limited tissue penetration (microns to a few millimeters) due to absorption and scattering by biological components like hemoglobin.[1][19] Therefore, Dy-560 is best suited for imaging superficial targets, such as subcutaneous tumors, or for use in smaller animal models. For deeper tissue imaging, probes in the near-infrared (NIR) window (650-1700 nm) are preferred.[1][19]

  • Autofluorescence: Biological tissues naturally fluoresce, creating a background signal that can obscure the specific signal from your probe.[20] This is a significant challenge in the visible spectrum. To mitigate this, consider using a low-fluorescence animal diet for at least two weeks prior to imaging, as standard chlorophyll-containing chow is a major source of autofluorescence.[20]

  • Pharmacokinetics and Biodistribution: The attachment of a fluorescent dye can alter the size, charge, and hydrophobicity of a peptide, potentially changing its biodistribution and clearance rate.[21] It is crucial to perform biodistribution studies to understand where the labeled peptide accumulates and how it is cleared from the body.[5][22]

Protocol 4.1: General In Vivo Imaging Procedure

Procedure:

  • Animal Preparation: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Anesthetize the animal (e.g., using isoflurane) and remove hair from the imaging area to minimize light scattering and absorption.

  • Probe Administration: Reconstitute the Dy-560 labeled peptide in a sterile, biocompatible vehicle (e.g., PBS). Administer the probe to the animal via the desired route (e.g., intravenous tail vein injection). The dose will need to be optimized for your specific peptide and model.

  • In Vivo Imaging:

    • Place the anesthetized animal in a light-tight in vivo imaging system (e.g., IVIS Spectrum).

    • Set the excitation and emission filters appropriate for Dy-560. A typical filter set would be Excitation: ~535 nm, Emission: ~580 nm .

    • Acquire a baseline image before injection, and then acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the probe's biodistribution and target accumulation.

  • Data Analysis:

    • Using the system's analysis software, draw Regions of Interest (ROIs) over the target tissue (e.g., tumor) and control tissues (e.g., muscle).

    • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI at each time point to assess signal intensity and target-to-background ratios.

  • Ex Vivo Validation:

    • At the final time point, humanely euthanize the animal.

    • Harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the harvested organs in the imaging system to confirm the biodistribution pattern observed in vivo and quantify the probe accumulation in each tissue.[22] This provides definitive confirmation of the probe's localization.

Section 5: Troubleshooting

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency / Low DOL - Hydrolyzed NHS ester dye.- Incorrect buffer pH (too low).- Primary amines on peptide are inaccessible.- Use fresh, anhydrous DMSO/DMF for dye stock.- Ensure labeling buffer is pH 8.3-8.5.- Consider adding a linker to the peptide design.
High Background Signal in Imaging - Incomplete removal of free dye.- High tissue autofluorescence.- Optimize purification; check fractions for free dye.- Switch animals to a low-fluorescence diet.
No Signal or Weak Signal at Target - Labeled peptide has lost biological activity.- Incorrect dose or imaging time point.- Insufficient tissue penetration of light.- Perform an in vitro binding assay to confirm activity.- Conduct a dose-response and time-course study.- Ensure target is superficial for visible dyes like Dy-560.
Altered Biodistribution (e.g., high liver/kidney uptake) - The dye has altered the peptide's physicochemical properties.[21]- This is a common outcome. Characterize the new biodistribution.- Consider alternative dye chemistries or conjugation sites.

References

  • Kossatz, S., et al. (2015). In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications. Journal of Nuclear Medicine, 56(8), 1145-1151. Retrieved from [Link]

  • Hong, G., et al. (2018). Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. ACS Nano, 12(10), 9674-9682. Retrieved from [Link]

  • Kim, H. Y., et al. (2024). Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research. Journal of Cancer Prevention, 29(3), 159-165. Retrieved from [Link]

  • Youdobio. (n.d.). Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. Youdobio. Retrieved from [Link]

  • Chen, J., et al. (2004). Fluorescent peptide probes for in vivo diagnostic imaging. Biopolymers, 76(4), 395-403. Retrieved from [Link]

  • Dyomics GmbH. (n.d.). DY-560. Dyomics. Retrieved from [Link]

  • Pujals, E., et al. (2020). Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles. Cancers, 12(10), 3046. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Abberior Instruments. Retrieved from [Link]

  • Giesbers, A., et al. (2022). On Some Current Challenges in High-Resolution Optical Bioimaging. ACS Photonics, 9(8), 2536-2548. Retrieved from [Link]

  • Sauer, M., et al. (2021). Challenges and limitations of molecular resolution fluorescence imaging. Current Opinion in Chemical Biology, 63, 114-122. Retrieved from [Link]

  • Nio, A. Q. X., & Yap, L. W. (2022). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Frontiers in Chemistry, 10, 982755. Retrieved from [Link]

  • Sparkes, I., et al. (2018). Flash-Based Live-Cell Fluorescent Imaging of Synthetic Peptides Expressed in Arabidopsis and Tobacco. Plant and Cell Physiology, 59(8), 1689-1698. Retrieved from [Link]

  • van der Vliet, C. M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Chemistry – A European Journal, 30(32), e202400342. Retrieved from [Link]

  • Nio, A. Q. X., & Yap, L. W. (2022). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Frontiers in Chemistry, 10, 982755. Retrieved from [Link]

  • Rudnick, S. I., et al. (2011). Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging. Molecular Imaging, 10(2), 105-113. Retrieved from [Link]

  • Smart Bioscience. (n.d.). Peptide fluorescent labeling. Smart Bioscience. Retrieved from [Link]

  • Bio-IT World. (2022, March 16). Useful Approaches for Labeling Peptides with Fluorescent Dyes. Bio-IT World. Retrieved from [Link]

  • Genosphere Biotechnologies. (2024, October 11). Applications of Fluorescent Peptide Synthesis in Molecular Imaging. Genosphere Biotechnologies. Retrieved from [Link]

  • Iaboni, D. S. M., et al. (2024). Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. Biomedical Optics Express, 15(3), 1632-1647. Retrieved from [Link]

  • Das, A., & Slaninova, J. (2022). Rapid and Highly Selective Fluorescent Labeling of Peptides via a Thia-Diels–Alder Cycloaddition: Application to Apelin. Bioconjugate Chemistry, 33(12), 2275-2280. Retrieved from [Link]

  • Watson International. (n.d.). Dy-560 NHS ester CAS 178623-13-7. Watson International. Retrieved from [Link]

  • Stephan, A. F., & Shvets, K. (2013). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 979, 207-220. Retrieved from [Link]

  • Iaboni, D. S. M., et al. (2024). Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. Biomedical Optics Express, 15(3), 1632-1647. Retrieved from [Link]

  • ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2022). HSA-Lys-161 covalent bound fluorescent dye for in vivo blood drug dynamic imaging and tumor mapping. Chemical Science, 13(2), 374-383. Retrieved from [Link]

  • LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience. Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Retrieved from [Link]

  • ChromoTek. (2021, January 27). NHS ester chemistry labeling protocol of Nanobodies. ChromoTek. Retrieved from [Link]

  • Cudic, M., et al. (2001). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Journal of Peptide Research, 58(3), 268-276. Retrieved from [Link]

  • Bio-Techne. (n.d.). Spectra Viewer. Bio-Techne. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). DyLight® Amine-Reactive Dyes. Fisher Scientific. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Comparison of NHS ester-based reagents to ViaKrome Fixable Viability Dye. Beckman Coulter. Retrieved from [Link]

  • van der Woude, L. C., et al. (2022). Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity reagents. ChemRxiv. Retrieved from [Link]

  • El-Kafrawy, F., et al. (2014). On the Efficiency of NHS Ester Cross-Linkers for Stabilizing Integral Membrane Protein Complexes. Journal of The American Society for Mass Spectrometry, 25(10), 1817-1820. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Eurofins Genomics. Retrieved from [Link]

Sources

Application Note: Accurate Determination of Degree of Labeling (DOL) for Dy-560 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Degree of Labeling in Bioconjugate Development

In the realm of biological research and therapeutic development, the covalent attachment of fluorescent dyes to proteins, particularly antibodies, is a cornerstone technique. This process, known as bioconjugation, yields powerful tools for a myriad of applications, from immunoassays and cellular imaging to targeted drug delivery. The efficacy and reproducibility of these applications are critically dependent on a key parameter: the Degree of Labeling (DOL). The DOL is defined as the average number of dye molecules covalently bound to a single protein molecule.[1]

An optimal DOL is paramount for consistent experimental outcomes.[2] Over-labeling can lead to fluorescence quenching, where proximal dye molecules interfere with each other's emissions, resulting in a weaker signal.[3] Furthermore, excessive conjugation can alter the protein's native conformation, potentially compromising its biological activity or leading to aggregation.[1] Conversely, under-labeling may yield a conjugate with insufficient signal for sensitive detection.[4] Therefore, the precise determination and control of the DOL are not merely procedural formalities but are fundamental to the generation of reliable and effective fluorescent bioconjugates.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation of the DOL for proteins conjugated with Dy-560 NHS ester. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into best practices for achieving optimal and reproducible labeling.

Core Principles: The Chemistry of Dy-560 NHS Ester Conjugation

The conjugation of Dy-560 NHS ester to a protein is a well-established and robust chemical reaction targeting primary amines.

The Reactants:

  • Protein: The protein to be labeled must possess accessible primary amine groups. These are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[5]

  • Dy-560 NHS Ester: This reagent consists of the fluorescent dye, Dy-560, functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that specifically targets primary amines.[4]

The Reaction Mechanism:

The conjugation reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the dye and the protein, with the release of NHS as a leaving group.[5]

G cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products Protein Protein with Primary Amine (-NH2) Reaction_Step Nucleophilic Attack Protein->Reaction_Step Dy560_NHS Dy-560 NHS Ester Dy560_NHS->Reaction_Step Conjugate Dy-560 Labeled Protein (Stable Amide Bond) Reaction_Step->Conjugate Leaving_Group N-Hydroxysuccinimide (NHS) Reaction_Step->Leaving_Group

Critical Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal.[6] In this range, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is minimized.[7]

  • Buffer Selection: It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer.[5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[8]

  • Molar Coupling Ratio (MCR): The MCR, which is the molar ratio of dye to protein in the labeling reaction, is a key determinant of the final DOL.[9] This ratio often needs to be empirically optimized for each specific protein and desired DOL.

Experimental Protocol: Labeling and Purification

This protocol provides a general guideline for labeling a protein with Dy-560 NHS ester and subsequently purifying the conjugate.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Dy-560 NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.[5]

  • Dye Preparation:

    • Immediately before use, dissolve the Dy-560 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]

  • Labeling Reaction:

    • For an initial experiment, a molar coupling ratio of 10:1 to 20:1 (dye:protein) is a good starting point.[5] The optimal ratio may need to be determined experimentally.[9]

    • Slowly add the calculated volume of the Dy-560 NHS ester solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]

    • Equilibrate the column with PBS or another suitable storage buffer.

    • Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and Dye at Desired Molar Ratio Protein_Prep->Mix Dye_Prep Prepare Dy-560 NHS Ester in DMSO Dye_Prep->Mix Incubate Incubate for 1 hour at Room Temperature (in the dark) Mix->Incubate SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect

Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and 559 nm (the absorbance maximum for Dy-560).[11]

Key Parameters:

ParameterSymbolValue for Dy-560Source
Molar Extinction Coefficient of Dy-560εdye120,000 M-1cm-1Dyomics GmbH
Absorbance Maximum of Dy-560λmax559 nmDyomics GmbH
Correction Factor at 280 nmCF280~0.2 (estimated)*See note below
Molar Extinction Coefficient of ProteinεproteinProtein-specific(e.g., 210,000 M-1cm-1 for IgG)

Note on the Correction Factor (CF280): The correction factor accounts for the absorbance of the dye at 280 nm and is crucial for an accurate protein concentration measurement.[12] It is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[11] The exact value can vary between dye lots. For the highest accuracy, it is recommended to determine this value experimentally by measuring the absorbance of a pure Dy-560 NHS ester solution at 280 nm and 559 nm. For the purpose of this application note, an estimated value of 0.2 is used, which is typical for rhodamine-based dyes.

Calculation Steps:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 559 nm (Amax).

  • Calculate Protein Concentration:

    • First, correct the absorbance at 280 nm for the contribution of the dye: Aprotein = A280 - (Amax x CF280) [11]

    • Then, calculate the molar concentration of the protein using the Beer-Lambert law: [Protein] (M) = Aprotein / (εprotein x path length) (Assuming a 1 cm path length)

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] (M) = Amax / (εdye x path length) (Assuming a 1 cm path length)

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein] [11]

Example Calculation:

Let's assume the following for a purified Dy-560 labeled IgG antibody:

  • A280 = 0.85

  • Amax (at 559 nm) = 0.60

  • εprotein (IgG) = 210,000 M-1cm-1

  • εdye (Dy-560) = 120,000 M-1cm-1

  • CF280 = 0.2

  • Aprotein = 0.85 - (0.60 x 0.2) = 0.73

  • [Protein] = 0.73 / 210,000 = 3.48 x 10-6 M

  • [Dye] = 0.60 / 120,000 = 5.00 x 10-6 M

  • DOL = (5.00 x 10-6) / (3.48 x 10-6) = 1.44

This indicates an average of 1.44 molecules of Dy-560 per molecule of IgG.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low DOL Insufficient molar coupling ratio (MCR).Increase the MCR in subsequent labeling reactions.[5]
Inactive NHS ester due to hydrolysis.Prepare the NHS ester solution immediately before use in anhydrous DMSO.[8]
Presence of amine-containing buffers (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer prior to labeling.[5]
High DOL / Protein Precipitation Excessive MCR.Reduce the MCR.[5]
High protein concentration during labeling.Reduce the protein concentration.[13]
Low Fluorescence Signal Over-labeling leading to quenching.Aim for a lower DOL by reducing the MCR.[3]
Incomplete removal of free dye.Ensure thorough purification of the conjugate.[5]

Conclusion

The accurate determination of the Degree of Labeling is a critical quality control step in the development of fluorescently labeled protein conjugates. By understanding the underlying chemistry, carefully controlling reaction parameters, and employing a precise spectrophotometric method for calculation, researchers can ensure the generation of high-quality, reproducible Dy-560 conjugates for their specific applications. This application note provides the foundational knowledge and practical steps to achieve this, empowering scientists to advance their research with well-characterized and reliable reagents.

References

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. Retrieved from [Link]

  • Wang, Y., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 2(4), 100893.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Abberior Instruments. Retrieved from [Link]

  • Li, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical Biochemistry, 549, 164-170.
  • Glen Research. (2020). Application Note – Protein Labeling with NHS Esters. Glen Research. Retrieved from [Link]

  • ATTO-TEC GmbH. (n.d.). Degree of Labeling Explanation. ATTO-TEC GmbH. Retrieved from [Link]

  • University of Washington. (n.d.). Protocol - Protein expression and purification. University of Washington. Retrieved from [Link]

  • Chen, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 9(9), e106271.
  • GE Healthcare. (2007, April 15). Purifying Challenging Proteins. GE Healthcare. Retrieved from [Link]

  • NanoComposix. (n.d.). Experiment #1 - Antibody Purification. nanoComposix. Retrieved from [Link]

  • University of Sheffield. (2018). Protocols and tips in protein purification or How to purify protein in one day. University of Sheffield. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Dy-560 NHS Ester Stock Solutions in Anhydrous DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Principles

Dy-560 is a high-performance, rhodamine-based fluorescent label characterized by an absorbance maximum of 559 nm and an emission maximum of 578 nm[1]. Boasting a high molar extinction coefficient of 120,000 M⁻¹cm⁻¹, it is exceptionally bright and widely utilized in microarray experiments, fluorescence in-situ hybridization (FISH) microscopy, and protein bioconjugation[1].

The N-hydroxysuccinimide (NHS) ester derivative of Dy-560 is an amine-reactive reagent. It facilitates the formation of a highly stable, irreversible covalent amide bond with primary amines (-NH₂), which are abundantly present on the N-terminus of proteins and the ε-amino groups of lysine residues[2].

The Criticality of Anhydrous Conditions

While NHS ester chemistry is highly efficient, it is fundamentally limited by its moisture sensitivity. In the presence of water, the NHS ester undergoes a rapid, competing hydrolysis reaction[2]. This nucleophilic attack by water converts the reactive ester into an inert carboxylic acid byproduct, permanently destroying its ability to crosslink with proteins. Therefore, it is an absolute requirement to reconstitute the lyophilized dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to preserve its reactivity prior to the bioconjugation step[3][4].

Mechanism NHS Dy-560 NHS Ester (Reactive Fluorophore) Amide Stable Amide Bond (Fluorescent Conjugate) NHS->Amide Aminolysis (pH 8.0-8.5) Acid Carboxylic Acid (Inactive Dye Byproduct) NHS->Acid Hydrolysis (Competing) Amine Primary Amine (R-NH2) Target Protein Amine->Amide Water Water (H2O) Moisture/Aqueous Buffer Water->Acid

Competing pathways: NHS ester aminolysis (conjugation) versus hydrolysis.

Physicochemical Properties of Dy-560 NHS Ester

To ensure accurate molar ratios during bioconjugation, researchers must rely on the precise physicochemical metrics of the fluorophore.

PropertyValue
Fluorophore Core Rhodamine-based[1]
CAS Number 178623-13-7[5]
Molecular Weight 768.91 g/mol [1]
Empirical Formula C₃₇H₄₄N₄O₁₀S[1]
Absorbance Maximum (λex) 559 nm (in Ethanol)[1]
Emission Maximum (λem) 578 nm (in Ethanol)[1]
Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹[1]
Recommended Solvents Anhydrous DMSO, Anhydrous DMF[4]

Protocol: Preparation of 10 mM Dy-560 NHS Ester Stock Solution

Proper preparation of the concentrated stock solution is a self-validating system: if moisture is rigorously excluded during this stage, downstream labeling efficiency will be highly reproducible.

Calculations for Reconstitution: To prepare a standard 10 mM stock solution from a 1 mg vial of Dy-560 NHS ester (MW = 768.91 g/mol ):

  • Moles = 1.0 × 10⁻³ g / 768.91 g/mol = 1.30 × 10⁻⁶ mol

  • Volume required for 10 mM = 1.30 × 10⁻⁶ mol / 0.010 M = 1.30 × 10⁻⁴ L = 130.1 µL

Step-by-Step Methodology
  • Equilibration (Critical Step): Remove the lyophilized Dy-560 NHS ester vial from -20°C storage and place it in a desiccator in the dark for 30–60 minutes to equilibrate to room temperature.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the hygroscopic powder, leading to immediate hydrolysis upon solvent addition[3].

  • Solvent Extraction: Attach a 20-gauge needle to a dry 1 mL syringe. Use the "balloon" technique (maintaining the anhydrous DMSO bottle under nitrogen or argon pressure) to extract 130.1 µL of anhydrous DMSO[3].

    • Causality: This technique prevents ambient air and humidity from entering the bulk DMSO stock bottle, preserving its anhydrous integrity for future use[3].

  • Reconstitution: Inject the anhydrous DMSO directly into the Dy-560 NHS ester vial. Cap tightly and vortex gently or pipette up and down until the powder is fully dissolved[3]. The solution should appear as a deep, clear pink/red.

  • Aliquoting and Storage: Divide the 10 mM stock solution into single-use aliquots (e.g., 5–10 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with argon gas before sealing. Store immediately at -20°C to -80°C, strictly protected from light[3][6].

    • Causality: NHS esters degrade over time even in DMSO if trace moisture is present. Single-use aliquots prevent repeated freeze-thaw cycles and minimize atmospheric exposure[6].

Downstream Application: Protein Bioconjugation

Once the stock solution is successfully prepared, it can be deployed for protein labeling.

Workflow Step1 Equilibrate Lyophilized Dy-560 NHS Ester to RT Step3 Reconstitute to 10 mM (Vortex/Pipette) Step1->Step3 Step2 Extract Anhydrous DMSO (Balloon Technique) Step2->Step3 Step4A Aliquot & Store (-20°C, Argon Purged) Step3->Step4A Long-term Storage Step4B Immediate Bioconjugation (10:1 Dye:Protein Ratio) Step3->Step4B Downstream Use Step5 Purification (Size Exclusion Chromatography) Step4B->Step5

Workflow for Dy-560 NHS ester stock preparation and downstream bioconjugation.
Step-by-Step Methodology
  • Protein Preparation: Prepare the target protein at a concentration of 2.0–10.0 mg/mL in an amine-free buffer, such as 50–100 mM sodium bicarbonate or sodium borate, adjusted to pH 8.0–8.5[6][7].

    • Causality: At pH < 7.5, primary amines are protonated (-NH₃⁺) and unreactive. At pH > 9.0, the rate of NHS ester hydrolysis rapidly outpaces the conjugation reaction[2]. Buffers containing primary amines (e.g., Tris, glycine) must be strictly avoided as they will competitively react with the dye[7].

  • Conjugation Reaction: Add the 10 mM Dy-560 NHS ester stock solution to the protein solution. A typical starting molar ratio is 10:1 to 15:1 (Dye:Protein)[6][7]. Ensure the final concentration of DMSO in the reaction mixture does not exceed 5-10% (v/v) to prevent protein denaturation. Incubate the mixture at room temperature for 60 to 120 minutes in the dark with gentle rotation or stirring[4][7].

  • Purification: Separate the labeled protein conjugate from unreacted dye and hydrolyzed byproducts using size-exclusion chromatography (e.g., Sephadex G-25 resin) equilibrated with PBS (pH 7.4)[4][6].

    • Causality: The larger dye-protein conjugate will elute first in the void volume, while the smaller free dye molecules (and hydrolyzed carboxylic acid byproducts) will be retained in the porous column matrix and elute later[4].

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Degree of Labeling (DOL) Hydrolyzed NHS ester stock.Ensure DMSO is strictly anhydrous (≥99.9%). Do not use old stock solutions.
Sub-optimal reaction pH.Verify buffer pH is 8.0–8.5. Ensure no Tris or glycine is present in the buffer[7].
Protein Precipitation Excessive DMSO concentration.Keep organic solvent concentration below 10% (v/v) in the final reaction.
Over-labeling (High DOL).Reduce the Dye:Protein molar ratio. Highly labeled proteins become overly hydrophobic and aggregate.

Sources

Application Note: Site-Specific Labeling of Peptide Primary Amines Using Dy-560 NHS Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Fluorescence microscopy, flow cytometry, microarray experiments, and receptor-ligand binding assays.

Introduction & Mechanistic Principles

Fluorescent labeling of peptides is a foundational technique in modern chemical biology and drug development. Dy-560 is a highly photostable, rhodamine-based fluorophore that serves as an excellent alternative to Cy3, Alexa Fluor 555, and TRITC[1]. Its high molar absorptivity and quantum yield make it ideal for tracking peptide therapeutics in vitro and in vivo.

The functionalization of peptides with Dy-560 is most efficiently achieved using its N-hydroxysuccinimide (NHS) ester derivative. NHS esters are amine-reactive crosslinkers that undergo nucleophilic acyl substitution when exposed to primary amines, such as the N-terminal α -amine of a peptide or the ϵ -amine of lysine side chains[2][3].

The Causality of pH in Labeling Efficiency

The success of this bioconjugation relies on a strict, self-validating chemical equilibrium dictated by pH.

  • Protonation vs. Nucleophilicity: At a low pH (< 7.0), primary amines are heavily protonated ( −NH3+​ ). Because protonated amines lack a lone pair of electrons, they cannot act as nucleophiles, and the labeling reaction stalls[2][4].

  • Amidation vs. Hydrolysis: At an excessively high pH (> 8.5), the concentration of hydroxide ions ( OH− ) increases. Hydroxide is a strong nucleophile that rapidly attacks the NHS ester, hydrolyzing it into a non-reactive carboxylic acid waste product before it can react with the peptide[2][4].

Therefore, maintaining a highly controlled pH of 8.3 to 8.5 is the critical mechanistic choice that balances amine deprotonation with the prevention of dye hydrolysis[2][4].

Pathway NHS Dy-560 NHS Ester Product Stable Amide Bond (Labeled Peptide) NHS->Product Nucleophilic Attack Waste Hydrolyzed Dye (Non-reactive Carboxylate) NHS->Waste Hydrolysis Amine Primary Amine (R-NH2) Optimal pH 8.3-8.5 Amine->Product Water Hydroxide (OH-) High pH > 8.5 Water->Waste

Figure 1: Competing pathways of NHS ester amidation versus hydrolysis dependent on pH.

Quantitative Data Summary

Understanding the physical and spectral properties of the Dy-560 NHS ester is essential for downstream validation, calculating stoichiometry, and setting up analytical equipment.

Table 1: Spectral and Physical Properties of Dy-560 NHS Ester

PropertyValueCausality / Experimental Implication
Fluorophore Core Rhodamine-based[1]Provides high photostability compared to cyanine dyes.
Absorption Max ( λex​ ) 559 nm (in Ethanol)[1]Compatible with standard 532 nm or 561 nm laser lines.
Emission Max ( λem​ ) 578 nm (in Ethanol)[1]Detected in the standard TRITC/Cy3 emission filter channels.
Extinction Coefficient ( ϵ ) 120,000 M −1 cm −1 [1]Allows for highly sensitive detection even at low peptide concentrations.
Molecular Weight 768.91 g/mol [1]Used to calculate precise molar excess during reaction setup.
Mass Shift on Peptide +653.82 DaExpected mass addition after the loss of the NHS leaving group (115 Da).
Solubility Water, Methanol, DMF, DMSO[1]Requires anhydrous organic solvents for stable stock preparation.

Experimental Design & Causality

To build a self-validating protocol, every reagent choice must be deliberate:

  • Buffer Selection: You must use an amine-free buffer. [2] or 0.1 M Phosphate buffer (pH 8.3) are standard. Do not use Tris or Glycine buffers during the labeling phase, as their primary amines will competitively consume the NHS ester[3][5].

  • Solvent Integrity: NHS esters degrade rapidly in the presence of moisture. The dye must be dissolved in high-quality, anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2][4]. If DMF smells "fishy," it contains dimethylamine breakdown products that will ruin the reaction[2][4].

  • Stoichiometry: For mono-labeling a peptide, an empirical of the NHS ester is recommended[3][5]. Peptides, being smaller and having fewer steric hindrances than whole proteins, react efficiently but require excess dye to outcompete the unavoidable background hydrolysis.

Detailed Step-by-Step Protocol

Workflow A 1. Peptide Prep (pH 8.3-8.5 Buffer) C 3. Conjugation (RT, 1-2 hours) A->C B 2. Dye Prep (Anhydrous DMF/DMSO) B->C D 4. Quenching (Tris/Glycine) C->D E 5. Purification (RP-HPLC) D->E

Figure 2: Step-by-step experimental workflow for Dy-560 NHS ester peptide labeling.

Phase 1: Preparation
  • Peptide Solution: Dissolve the target peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to achieve a final concentration of 1–5 mg/mL[3]. Self-Validation Check: Verify the pH of the solution using a micro-pH probe before proceeding.

  • Dye Solubilization: Equilibrate the vial of Dy-560 NHS ester to room temperature before opening to prevent condensation. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL (approx. 13 mM)[5]. Vortex vigorously. This solution must be prepared immediately before use[3].

Phase 2: Conjugation Reaction
  • Mixing: Add the Dy-560 NHS ester solution dropwise to the peptide solution while gently vortexing. Target a 5- to 10-fold molar excess of dye to peptide[5]. Ensure the final volume of organic solvent (DMSO) does not exceed 10-15% of the total reaction volume to prevent peptide precipitation.

  • Incubation: Protect the reaction vial from light (wrap in aluminum foil) and incubate at room temperature for 1 to 2 hours, or overnight at 4°C[2][3][5].

Phase 3: Quenching & Validation
  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM, or add 0.1 M Glycine[3][5]. Incubate for 15 minutes. Causality: The primary amines in Tris/Glycine act as a scavenger, reacting with any remaining unhydrolyzed NHS ester and preventing off-target crosslinking during purification.

  • Analytical Checkpoint (LC-MS): Before bulk purification, inject a 2 µL aliquot into an LC-MS. You must observe a mass shift of +654 Da corresponding to the covalent addition of the Dy-560 fluorophore. The presence of multiple +654 Da additions indicates over-labeling.

Phase 4: Purification
  • RP-HPLC Separation: Unlike large proteins which can be purified via size-exclusion chromatography (e.g., Sephadex G-25)[5], small peptides have hydrodynamic radii too similar to the free dye. Purify the conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. The hydrophobic Dy-560 label will significantly increase the retention time of the labeled peptide compared to the unlabeled precursor, allowing for baseline resolution.

  • Lyophilization: Collect the intensely pink/red fractions corresponding to the labeled product, freeze rapidly, and lyophilize. Store the dry powder at -20°C, protected from light.

Troubleshooting & Optimization

IssueMechanistic CauseCorrective Action
Low Labeling Yield Rapid dye hydrolysis or protonated amines.Confirm buffer pH is exactly 8.3–8.5. Ensure DMSO/DMF is strictly anhydrous.
Over-labeling (Multi-labeled species) Excessive dye stoichiometry.Reduce the molar excess of Dy-560 NHS ester from 10x down to 2x–5x[3].
Peptide Precipitation Isoelectric point shifts or solvent incompatibility.Keep organic solvent concentration < 10%. If the peptide is highly hydrophobic, add up to 20% acetonitrile to the reaction buffer.

References

  • Dyomics GmbH. "DY-560." Dyomics Products. URL:[Link]

  • YouDoBio. "Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester" (General NHS ester principles). YouDoBio Protocols. URL: [Link]

Sources

Troubleshooting & Optimization

optimizing protein to dye molar ratio for Dy-560 NHS ester conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dy-560 NHS Ester Conjugation. This guide is designed for researchers, application scientists, and drug development professionals. It provides a self-validating framework to optimize protein-to-dye molar ratios, ensuring high-fidelity fluorescent labeling while preserving protein functionality.

Workflow: Self-Validating Conjugation System

The following diagram illustrates the critical path for amine-reactive conjugation. Each step is designed to validate the previous one, ensuring that failures are caught before downstream assays.

Workflow Start 1. Protein in Amine-Free Buffer (pH 8.3 - 8.5) Reaction 3. Conjugation Reaction (Test 5:1, 10:1, 15:1 Molar Ratios) Start->Reaction Optimize Concentration (>2 mg/mL) DyePrep 2. Reconstitute Dy-560 NHS in Anhydrous DMSO DyePrep->Reaction Add Dye (Dropwise) Quench 4. Quench Unreacted NHS (Tris or Glycine) Reaction->Quench 1 Hour at RT (Protect from light) Purify 5. Size Exclusion Chromatography (Remove Free Dye) Quench->Purify Validate 6. Calculate DOL (A280 & A559 measurements) Purify->Validate Collect Labeled Protein Fraction

Self-validating workflow for Dy-560 NHS ester conjugation and purification.

Part 1: Step-by-Step Self-Validating Methodology

To achieve a reproducible Degree of Labeling (DOL), you must control the reaction kinetics. This protocol embeds causality into every step to ensure the chemistry performs predictably.

Step 1: Protein Preparation & Buffer Exchange

  • Action: Adjust your protein concentration to 2.0 – 5.0 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3[1].

  • Causality: NHS esters react exclusively with unprotonated primary aliphatic amines (such as lysine side chains and the N-terminus). At a pH below 8.0, these amines are heavily protonated ( NH3+​ ) and lack the nucleophilicity required to attack the NHS ester. Conversely, at a pH above 9.0, the rate of NHS ester hydrolysis in water outcompetes the aminolysis reaction, destroying your dye before it can conjugate[2].

  • Validation: Verify the absence of amine-containing additives (e.g., Tris, glycine, BSA, or sodium azide) in your starting buffer, as these will act as competitive sinks for the dye[3].

Step 2: Dy-560 Reconstitution

  • Action: Dissolve the Dy-560 NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL[4].

  • Causality: The NHS ester leaving group is highly susceptible to moisture-induced hydrolysis. Using anhydrous solvents ensures the ester remains intact until it is introduced to the aqueous protein environment[5].

Step 3: Molar Ratio Optimization (The Conjugation Reaction)

  • Action: Do not rely on a single theoretical ratio. Set up three parallel microscale reactions using Dye:Protein molar ratios of 5:1, 10:1, and 15:1[6]. Add the dye solution dropwise to the stirring protein solution.

  • Causality: Protein topography varies wildly. A lysine residue buried in a hydrophobic pocket will not react as readily as one exposed on the surface. Testing multiple ratios empirically accounts for steric hindrance and local microenvironments[7]. Incubate for 60 minutes at room temperature in the dark[6].

Step 4: Purification & Validation

  • Action: Separate the labeled protein from unreacted free dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Self-Validation: Measure the absorbance of the eluted fractions at 280 nm (protein) and 559 nm (Dy-560)[8]. A successful reaction will yield a distinct protein peak that strongly absorbs at both wavelengths, confirming covalent attachment rather than electrostatic aggregation.

Part 2: Quantitative Data & Optimization Matrices

Use the tables below to calibrate your experimental parameters. Dy-560 is a rhodamine-based fluorophore; over-labeling will exponentially increase the hydrophobicity of your conjugate[8].

Table 1: Dye-to-Protein Molar Ratio Optimization Matrix

Protein ConcentrationRecommended Dye:Protein Molar RatioExpected Degree of Labeling (DOL)Mechanistic Rationale
< 1.0 mg/mL 15:1 to 20:11.0 - 2.0Low bimolecular collision rates require a higher molar excess of dye to drive the reaction forward[1].
2.0 - 5.0 mg/mL 5:1 to 10:12.0 - 4.0The ideal thermodynamic range for efficient aminolysis. Yields optimal fluorescence without quenching[3].
> 5.0 mg/mL 3:1 to 5:13.0 - 5.0High collision frequency; lowering the ratio prevents catastrophic over-labeling and subsequent precipitation.

Table 2: Dy-560 Spectral Properties for DOL Calculation

PropertyValueApplication in Protocol
Absorbance Maximum ( λmax​ ) 559 nmWavelength used to quantify bound dye[8].
Emission Maximum ( λem​ ) 578 nmWavelength used for downstream fluorescence assays[8].
Molar Extinction Coefficient ( ϵdye​ ) 120,000 M −1 cm −1 Critical denominator for calculating the molarity of the conjugated dye[8].
Base Structure Rhodamine-basedIndicates inherent hydrophobicity; flags the risk of precipitation if DOL > 5[8].

Part 3: Troubleshooting & FAQs

Q: My protein precipitated during or immediately after the conjugation reaction. What caused this? A: This is a classic symptom of over-labeling. Because Dy-560 is a rhodamine derivative, it is inherently hydrophobic[8]. Attaching too many of these hydrophobic moieties to a single protein disrupts its native hydration shell, causing the proteins to aggregate and precipitate out of solution. Solution: Validate your DOL. If it is high (> 4.0), reduce your starting molar ratio in the next batch or shorten the incubation time.

Q: My Degree of Labeling (DOL) is extremely low (< 0.5). How do I fix the chemistry? A: A near-zero DOL indicates a fundamental failure in the nucleophilic attack. Check the following self-validating parameters:

  • Buffer Contamination: Did your starting buffer contain Tris, glycine, or ammonium ions? These primary amines will outcompete your protein for the NHS ester, consuming the dye instantly[3].

  • Incorrect pH: If your buffer pH dropped below 8.0, the primary amines on your protein remained protonated ( NH3+​ ) and could not act as nucleophiles[2].

  • Hydrolyzed Dye: If the Dy-560 NHS ester was exposed to atmospheric moisture or dissolved in non-anhydrous DMSO, the active ester likely hydrolyzed into an unreactive carboxylic acid before the reaction even began[5].

Q: Can I store the reconstituted Dy-560 NHS ester in DMSO for future experiments? A: It is highly discouraged. NHS esters are notoriously unstable in solution and will degrade rapidly[4]. If you must store it, ensure the DMSO is strictly anhydrous, aliquot the solution into single-use vials, purge the headspace with argon or nitrogen gas to displace ambient moisture, and store at -80°C[5].

Q: How do I calculate the exact microliters of dye needed for a 10:1 molar ratio? A: Use the following dimensional analysis to ensure stoichiometric accuracy[3]:

  • Calculate protein millimoles: mmol(Protein) = [Volume(mL) × Concentration(mg/mL)] / Molecular Weight(Da)

  • Calculate required dye millimoles: mmol(Dye) = mmol(Protein) × 10

  • Calculate dye volume: µL(Dye) =[mmol(Dye) × MW of Dy-560 NHS] / [Concentration of Dye Stock (mg/µL)]

References

Sources

Technical Support Center: Post-Labeling Free Dye Removal for Dy-560 NHS Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorescent bioconjugation. This guide is specifically engineered for researchers and drug development professionals working with Dy-560 NHS ester (a rhodamine-based fluorophore, Ex: 559 nm / Em: 578 nm)[1].

When labeling proteins via N-hydroxysuccinimide (NHS) ester chemistry, the reactive group targets primary amines (e.g., lysine residues) to form stable amide bonds[2]. However, a significant portion of the NHS ester undergoes competitive hydrolysis in aqueous buffers[3]. Removing this hydrolyzed, unreacted free dye is an absolute requirement. Failure to do so artificially inflates the Degree of Labeling (DOL) calculation and causes severe background fluorescence in downstream assays (e.g., flow cytometry, fluorescence microscopy, or in vivo imaging).

Workflow & Decision Matrix

G A Protein Sample (Amine-free Buffer) C Labeling Reaction (pH 7.2-8.5) A->C B Dy-560 NHS Ester (in DMSO/DMF) B->C D Reaction Mixture (Conjugate + Free Dy-560) C->D Hydrolysis & Conjugation E Size Exclusion (SEC) (e.g., Zeba 7K MWCO) D->E Fast, preserves volume F Ultrafiltration (e.g., Amicon 10K MWCO) D->F Concentrates sample G Purified Dy-560 Protein Conjugate E->G Free dye retained in resin F->G Free dye in filtrate

Workflow for Dy-560 NHS ester labeling and unbound dye removal strategies.

Quantitative Data: Free Dye Removal Methodologies

To select the optimal purification strategy for your Dy-560 conjugated protein, compare the mechanistic and quantitative parameters of the standard methodologies below.

Purification MethodMechanistic PrincipleOptimal Sample VolumeProcessing TimeFree Dye Removal EfficiencyProtein Recovery
Centrifugal Ultrafiltration (e.g., Amicon 10K MWCO)Size-exclusion membrane retains >10 kDa proteins; free dye (MW ~768.9 Da) passes into filtrate[4][5].0.1 mL – 4.0 mL30–45 mins (Multiple spins)> 98% (after 3 washes)[5]> 85%
Spin Desalting Columns (e.g., Zeba 7K MWCO)Size Exclusion Chromatography (SEC). Large proteins elute in void volume; small dye enters resin pores[6].2.0 mL – 4.0 mL (for 5 mL column)< 15 mins> 95%[6]> 90%
Dialysis Passive diffusion of low MW dye across a semi-permeable membrane driven by concentration gradient.> 0.5 mL12–24 hours> 99%> 90%
Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following methodologies incorporate built-in validation steps to ensure absolute removal of free Dy-560.

Protocol A: Centrifugal Ultrafiltration (Diafiltration)

Best for: Dilute protein samples that require concentration alongside dye removal.

  • Preparation: Select an ultrafiltration device with a Molecular Weight Cut-Off (MWCO) at least 3 times smaller than your target protein (e.g., 10 kDa MWCO for a 150 kDa IgG antibody)[5].

  • Loading: Transfer the completed Dy-560 labeling reaction (typically 1-2 mg/mL protein) into the upper chamber of the filter device (e.g., Amicon Ultra-4)[5].

  • First Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Buffer Exchange: Redilute the retentate (which will be intensely colored) back to the original volume using an amine-free buffer (e.g., 1X PBS, pH 7.4).

  • Wash Cycles: Repeat the centrifugation and redilution steps 2 to 3 more times[5].

  • Self-Validation Step: After the final spin, measure the absorbance of the filtrate (the flow-through) at 559 nm using a spectrophotometer. Causality: If the A559 of the filtrate is at baseline (near zero), no more free dye is diffusing through the membrane. The purification is complete, and the retentate contains only covalently bound Dy-560 conjugate[5].

Protocol B: Size Exclusion Chromatography (Spin Desalting)

Best for: Rapid cleanup without altering the final sample volume.

  • Equilibration: Remove the bottom closure of a 7K MWCO spin desalting column (e.g., Zeba 5 mL column) and loosen the cap. Centrifuge at 1,000 × g for 2 minutes to remove the storage buffer[7].

  • Loading: Carefully apply your labeling reaction mixture directly to the center of the compacted resin bed. Crucial: Do not allow the sample to touch the sides of the column, as this causes channeling and poor dye retention[7].

  • Elution: Place the column in a clean collection tube. Centrifuge at 1,000 × g for 2 minutes[7].

  • Self-Validation Step: Visually inspect the column resin. Causality: Dy-560 is a bright pink/red rhodamine derivative. A successful SEC run will leave a distinct, bright pink band of free dye trapped at the top of the resin bed, while the purified, labeled protein (also pink, but covalently bound) is collected in the flow-through.

Troubleshooting & FAQs

Q1: After 4 rounds of ultrafiltration, my filtrate still has a faint pink color (A559 > 0.05). Why is the free dye not clearing? A1: This is a classic symptom of non-covalent hydrophobic interaction. Dy-560 is a rhodamine-based dye, which possesses a highly hydrophobic planar core[1]. If the initial molar excess of the NHS ester was too high, hydrolyzed dye molecules can become trapped in the hydrophobic pockets of your protein, acting as "sticky" free dye. Solution: Add a mild, non-ionic detergent (e.g., 0.01% Tween-20) to your wash buffer during ultrafiltration. This disrupts the hydrophobic interactions, allowing the free dye to pass through the membrane.

Q2: My protein precipitated and formed a visible pellet during the ultrafiltration step. What caused this? A2: There are two mechanistic causes for this:

  • Over-labeling: If your Degree of Labeling (DOL) exceeds 4-5 dyes per protein, the accumulation of hydrophobic Dy-560 molecules alters the protein's isoelectric point and overall solubility, causing it to crash out of solution.

  • Over-concentration: Centrifuging for too long can concentrate the protein beyond its solubility limit. Solution: Reduce the initial molar excess of Dy-560 NHS ester in the labeling reaction (aim for a 10-fold to 20-fold excess)[2]. During ultrafiltration, check the retentate volume every 5 minutes to ensure the protein concentration does not exceed 5-10 mg/mL.

Q3: My calculated Degree of Labeling (DOL) is extremely low (< 0.5), even though I didn't lose protein during the desalting step. What went wrong? A3: The most common cause of labeling failure is amine contamination in the reaction buffer[3]. NHS esters react indiscriminately with primary amines. If your protein was stored in Tris or Glycine buffer, those small amine molecules vastly outnumber your protein's lysine residues and will consume the Dy-560 NHS ester[3]. Solution: Always perform a buffer exchange into an amine-free buffer (like PBS or HEPES, pH 7.2-8.5) before initiating the labeling reaction[2][3].

Q4: Can I use a 30K MWCO filter instead of a 10K MWCO filter to speed up the removal of Dy-560 (MW ~768 Da)? A4: Yes, provided your target protein is sufficiently large. The rule of thumb in ultrafiltration is that the target protein must be at least 3 times larger than the MWCO to prevent sample loss. If you are labeling an IgG antibody (~150 kDa), a 30K MWCO filter will safely retain the antibody while allowing the 768.90 Da Dy-560 dye to clear much faster than a 10K filter.

References
  • Thermo Fisher Scientific. "Thermo Scientific™ Zeba™ Dye and Biotin Removal Spin Columns | LabMart Limited.
  • GoldBio. "Everything About Labeling Proteins with NHS Esters.
  • Dyomics GmbH. "DY-560.
  • Fisher Scientific. "Zeba Dye and Biotin Removal Spin Columns User Guide.
  • Benchchem. "Troubleshooting NHS ester labeling inefficiency.
  • Sigma-Aldrich. "Dy-560 NHS ester for fluorescence 178623-13-7.
  • Sigma-Aldrich. "Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters.

Sources

Technical Support Center: Troubleshooting Dy-560 NHS Ester Tissue Staining

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Direct covalent labeling of tissue amines—often used in cleared tissue anchoring, hydrogel embedding, or total protein mapping—relies heavily on N-hydroxysuccinimide (NHS) ester chemistry[1].

While the Dy-560 fluorophore provides excellent brightness (λex ≈ 559 nm, λem ≈ 578 nm)[2][3], its emission falls within a spectral window that is highly susceptible to both endogenous tissue autofluorescence and exogenous dye-trapping artifacts. As a Senior Application Scientist, my goal is to help you move beyond trial-and-error by understanding the causality behind your background noise and implementing self-validating protocols to eliminate it.

Section 1: Mechanistic Diagnostic Guide

High background is a symptom; to resolve it, we must first diagnose the chemical or biological mechanism at play. Background in Dy-560 NHS ester staining arises from two distinct pathways:

  • Endogenous Autofluorescence (Signal independent of dye): Formaldehyde fixation induces the formation of Schiff bases, which emit broadly across the 480–550 nm range and tail directly into the Dy-560 detection channel[4][5]. Furthermore, tissues rich in lipofuscin (oxidized lipids) or red blood cells (heme groups) exhibit intense autofluorescence in the 500–600 nm window[6][7].

  • Exogenous Dye Trapping (Hydrolyzed NHS Ester): NHS esters are exceptionally moisture-sensitive. In aqueous buffers, unreacted Dy-560 NHS ester rapidly hydrolyzes into a non-reactive carboxylic acid (Dy-560-COOH). This hydrolyzed byproduct is highly hydrophobic and will non-specifically intercalate into lipid membranes or hydrophobic protein pockets if not actively scavenged and washed out[6].

Quantitative Diagnostics for Dy-560 Background
Background SourceSpectral OverlapCausalityDiagnostic ControlRecommended Action
Lipofuscin / RBCs Broad (400–700 nm)Oxidized lipids and heme groups emit broad endogenous fluorescence[7].Unlabeled tissue shows localized, granular signal.Apply Sudan Black B or TrueBlack quencher[7][8].
Aldehyde Fixation 480–550 nm (tails to 600 nm)Formalin cross-links amines forming fluorescent Schiff bases[5].Unlabeled tissue shows diffuse, uniform signal.Reduce with 1 mg/mL NaBH₄ or switch to PFA[5].
Hydrolyzed Dy-560 559 nm Ex / 578 nm EmUnreacted NHS ester hydrolyzes to hydrophobic Dy-560-COOH, trapping in lipids.Labeled tissue shows diffuse signal; unlabeled is clean.Post-stain quench with 100 mM Glycine + 0.1% Triton X-100.
Buffer Contamination 559 nm Ex / 578 nm EmPrimary amines in buffer (e.g., Tris) consume dye, depositing aggregates.Precipitation visible in labeling bath.Switch to amine-free 0.1 M NaHCO₃ (pH 8.3)[1].

Section 2: Self-Validating Experimental Protocols

To establish a self-validating system, every staining run MUST include an "Unlabeled + Quenched" control slide. If this control shows background, your issue is endogenous. If only the Dy-560 treated slide shows background, your issue is exogenous dye trapping[9][10].

Protocol A: Optimized Direct Covalent Tissue Staining & Active Quenching

This protocol is designed to maximize specific amide bond formation while aggressively removing hydrolyzed byproducts.

Step 1: Tissue Preparation & Buffer Exchange

  • Wash fixed tissue 3× 10 minutes in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

  • Causality: NHS esters react optimally with primary amines at pH 8.0–9.0. Any residual Tris or Glycine from storage buffers will competitively consume the Dy-560 NHS ester, preventing tissue labeling and creating fluorescent aggregates.

Step 2: Dye Reconstitution

  • Reconstitute Dy-560 NHS ester in anhydrous DMSO or DMF immediately before use[2].

  • Causality: NHS esters rapidly hydrolyze in aqueous solutions. Using an anhydrous solvent prevents the premature formation of non-reactive Dy-560-COOH.

Step 3: Labeling

  • Incubate tissue with 1–10 µg/mL Dy-560 NHS ester in 0.1 M NaHCO₃ (pH 8.3) for 1–2 hours at room temperature, protected from light[1].

Step 4: Active Quenching (Critical Step)

  • Remove the labeling solution and incubate the tissue in 100 mM Glycine in PBS (pH 7.4) for 30 minutes.

  • Causality: Glycine contains a highly accessible primary amine that actively scavenges and neutralizes any remaining unreacted Dy-560 NHS ester, preventing it from slowly reacting with the tissue over time or cross-linking non-specifically.

Step 5: Stringent Washing

  • Wash 3× 15 minutes in PBS + 0.1% Triton X-100.

  • Causality: The detergent disrupts hydrophobic interactions, pulling the hydrolyzed Dy-560-COOH byproducts out of the tissue's lipid membranes.

Protocol B: Endogenous Autofluorescence Suppression

If your unlabeled control slide exhibits high background at 578 nm, apply this post-staining treatment to quench lipofuscin and RBC autofluorescence.

Step 1: Preparation

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol[8]. Stir for 1 hour at room temperature and filter through a 0.45 µm syringe filter to remove particulates.

Step 2: Application

  • After the final wash of your Dy-560 staining protocol, incubate the tissue section in the Sudan Black B solution for 20 minutes at room temperature[8].

  • Causality: Sudan Black B is highly lipophilic and binds directly to lipofuscin granules and lipid-rich RBC membranes, effectively absorbing their broad-spectrum emission[7].

Step 3: Clearing

  • Wash 3× 5 minutes in 70% ethanol to remove excess quencher, followed by rehydration in PBS.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is my background specifically high in the 580 nm channel, but my 488 nm channel is clean? A: Dy-560 emits at ~578–588 nm[2][3]. Endogenous lipofuscin and red blood cells exhibit their strongest autofluorescence in this specific yellow-orange spectral window[7]. If your unlabeled control also shows this background, you must apply a lipophilic quencher like TrueBlack or Sudan Black B[7][8].

Q: Can I store my reconstituted Dy-560 NHS ester in aqueous buffer for later use? A: No. NHS esters undergo rapid hydrolysis in water, converting the reactive ester into a non-reactive carboxylic acid. This hydrolyzed dye will not covalently bind to your tissue but will cause severe hydrophobic background sticking[6]. Always reconstitute in anhydrous DMSO/DMF and use immediately[2].

Q: How do I know if my primary antibody is causing the background, or if it's the Dy-560 dye itself? A: If you are using Dy-560 NHS ester to label a secondary antibody (indirect immunofluorescence), you must run a "Secondary Only" control[10]. Omit the primary antibody. If the background persists, the issue is either incomplete blocking, an over-labeled secondary antibody (too many Dy-560 molecules per protein causing hydrophobic aggregation), or endogenous tissue autofluorescence[10][11].

Section 4: Workflow Visualization

Troubleshooting A High Background at 578nm (Dy-560 Channel) B Test Unlabeled Control Tissue A->B C Signal Present: Endogenous Autofluorescence B->C Yes D No Signal: Exogenous Dye Trapping B->D No E Lipofuscin / RBCs (Broad Spectrum) C->E F Aldehyde Fixation (Schiff Bases) C->F I Hydrolyzed Dy-560-COOH Aggregation D->I J Buffer Amine Contamination D->J G Quench with Sudan Black B E->G H Reduce with NaBH4 or switch to PFA F->H K Active Quench (100mM Glycine) + 0.1% Triton X-100 Wash I->K L Use Amine-Free Buffer (0.1M NaHCO3, pH 8.3) J->L

Diagnostic workflow for isolating and resolving background fluorescence in Dy-560 tissue staining.

References

  • Dyomics GmbH. DY-560 Product Specifications. dyomics.com.[Link]

  • ResearchGate. Reduction of autofluorescence in formalin-fixed, paraffin-embedded respiratory tissues. researchgate.net.[Link]

  • Wellcome Open Research. Quenching autofluorescence in tissue immunofluorescence. wellcomeopenresearch.org.[Link]

  • FluoroFinder. Tips to Minimize Autofluorescence. fluorofinder.com.[Link]

  • NIH / PMC. Feature-rich covalent stains for super-resolution and cleared tissue fluorescence microscopy. nih.gov.[Link]

Sources

resolving precipitation issues during Dy-560 NHS ester protein labeling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with protein aggregation during fluorescent conjugation. Labeling proteins with Dy-560—a rhodamine-based fluorescent dye (Excitation 559 nm / Emission 578 nm)[1]—presents unique biophysical challenges.

While N-hydroxysuccinimide (NHS) ester chemistry is highly efficient for targeting primary amines (lysine residues and the N-terminus), the inherent hydrophobicity of rhodamine derivatives often leads to rapid protein precipitation if the reaction microenvironment is not strictly controlled[1][2].

This guide provides the mechanistic causality behind these precipitation events and outlines a self-validating, field-proven protocol to ensure high-yield, soluble protein conjugates.

Part 1: The Mechanistic Causality of Precipitation

To troubleshoot precipitation, we must first understand the biophysical forces driving it. Protein precipitation during Dy-560 NHS ester labeling is rarely a random artifact; it is typically driven by one of three mechanistic failures:

  • Isoelectric Point (pI) Shift & Electrostatic Collapse: Lysine residues carry a positive charge at physiological pH. When an NHS ester reacts with a lysine, it forms a neutral amide bond, effectively stripping the protein of a positive charge[2][3]. If multiple lysines are labeled, the protein's net charge changes, shifting its pI. If the new pI aligns with the buffer's pH, electrostatic repulsion between protein monomers is abolished, leading to immediate aggregation[4].

  • Hydrophobic Masking (Over-labeling): Dy-560 is a bulky, hydrophobic molecule. Conjugating too many fluorophores to the protein surface disrupts the hydrophilic hydration shell. This exposes hydrophobic patches, forcing protein-protein hydrophobic interactions to minimize aqueous exposure, resulting in insoluble aggregates[2][5].

  • Organic Solvent Shock: NHS esters hydrolyze rapidly in water and must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]. Introducing a high localized concentration of these organic solvents into an aqueous protein solution causes rapid, irreversible denaturation[3].

Part 2: Optimized, Self-Validating Labeling Protocol

To prevent precipitation, every step of the conjugation workflow must be balanced to maintain protein solubility while ensuring sufficient nucleophilic attack by the primary amines.

Step 1: Protein Preparation & Buffer Exchange

  • Action: Ensure your protein is at a concentration of 2 to 5 mg/mL[6]. Exchange the protein into an amine-free buffer, such as 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), adjusted to pH 8.3–8.5[6][7].

  • Causality: A high protein concentration favors the bimolecular conjugation reaction over the competing spontaneous hydrolysis of the NHS ester[2]. The pH of 8.3–8.5 ensures that a sufficient fraction of lysine ε-amino groups are deprotonated and nucleophilic, without accelerating ester hydrolysis too severely[6].

Step 2: Dye Solubilization

  • Action: Dissolve the Dy-560 NHS ester in high-quality, anhydrous, amine-free DMF or DMSO to a concentration of 10 mg/mL immediately before use[6][8].

  • Causality: Amine impurities in degraded DMF will outcompete your protein for the NHS ester, killing the reaction[6]. Moisture will cause rapid hydrolysis.

Step 3: Titrated Conjugation (The Critical Step)

  • Action: Calculate a Dye-to-Protein (D:P) molar excess of strictly 5:1 to 10:1 [4][7]. Add the dye solution dropwise to the protein solution while vortexing gently. Ensure the final concentration of DMSO/DMF does not exceed 5% (v/v).

  • Causality: Dropwise addition prevents localized solvent shock. Restricting the molar excess prevents over-labeling and subsequent hydrophobic aggregation[5].

Step 4: Incubation & Quenching

  • Action: Incubate the reaction for 1 hour at room temperature in the dark[8].

  • Causality: This provides sufficient time for the reaction to reach completion before hydrolysis destroys the remaining active ester.

Step 5: Purification

  • Action: Immediately purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column equilibrated with your final storage buffer[4][8].

  • Causality: SEC removes unreacted hydrophobic dye and hydrolyzed NHS leaving groups, which can co-precipitate with the protein if left in solution[6].

Part 3: Workflow Visualization

Workflow Start Aqueous Protein (2-5 mg/mL, pH 8.3-8.5) Reaction Conjugation Reaction (Dropwise Addition, <5% DMSO) Start->Reaction Dye Dy-560 NHS Ester in Anhydrous DMSO Dye->Reaction Check Visual Inspection (Turbidity Check) Reaction->Check Clear Solution Clear (Optimal Degree of Labeling) Check->Clear No Aggregation Turbid Precipitation / Cloudiness (Hydrophobic Aggregation) Check->Turbid Aggregation Purify SEC Purification (Remove Free Dye) Clear->Purify Fix1 Reduce Dye:Protein Ratio (e.g., to 5:1 or 1:1) Turbid->Fix1 Fix2 Add Stabilizers (0.05% Tween-20 or 100mM NaCl) Turbid->Fix2 Fix3 Reduce Solvent Shock (Keep DMSO < 5% v/v) Turbid->Fix3 Fix1->Reaction Fix2->Reaction Fix3->Reaction

Figure 1: Decision matrix and troubleshooting workflow for Dy-560 NHS ester protein labeling.

Part 4: Quantitative Troubleshooting Matrix

If you are experiencing precipitation, adjust the parameters outlined in the table below. These quantitative boundaries act as a self-correcting system for labeling biophysics.

ParameterHigh-Risk Zone (Causes Precipitation)Optimal Rescue RangeMechanistic Impact
Dye:Protein Molar Ratio > 20:11:1 to 5:1 Reduces the Degree of Labeling (DOL), preventing the masking of the protein's hydrophilic surface by hydrophobic Dy-560 molecules[5].
Organic Solvent (DMSO/DMF) > 10% (v/v)< 5% (v/v) Prevents solvent-induced denaturation. If the dye requires more solvent to dissolve, increase the starting protein concentration instead[3].
Buffer Additives (Surfactants) 0% (None)0.01% - 0.1% Tween-20 Non-ionic detergents shield exposed hydrophobic patches on the newly labeled protein, preventing monomer aggregation[4].
Buffer Additives (Salts) < 10 mM NaCl50 - 150 mM NaCl Shields surface charges to prevent electrostatic aggregation if the labeling process has shifted the protein's pI dangerously close to the buffer pH[4].

Part 5: Frequently Asked Questions (FAQs)

Q1: My protein precipitates immediately upon adding the Dy-560 NHS ester. What is happening? A: Immediate precipitation is almost always caused by "solvent shock" or localized over-labeling. When you inject a bolus of DMSO/DMF containing a high concentration of reactive dye into an aqueous buffer, the proteins at the injection site are instantly denatured by the solvent, or they react with dozens of dye molecules simultaneously. Solution: Ensure your final DMSO concentration is below 5%. Add the dye in microscopic drops while the protein solution is actively vortexing or stirring to ensure rapid dispersal[4].

Q2: The solution looks fine initially, but turns cloudy after the 1-hour incubation. How do I fix this? A: Delayed cloudiness indicates a gradual loss of solubility due to a high Degree of Labeling (DOL). As more lysine residues are converted to hydrophobic Dy-560 conjugates, the protein's hydration shell collapses[2][5]. Solution: You must reduce the molar excess of the dye. If you used a 20:1 ratio, drop it to 5:1 or even 1:1[5]. While this reduces the fluorescent signal per protein, a soluble, functional protein with a DOL of 1 is infinitely more useful than an aggregated protein with a DOL of 5.

Q3: Can I add anything to the buffer to keep my hydrophobic Dy-560-labeled protein soluble? A: Yes. You can alter the thermodynamics of the buffer to favor solubility. Adding a non-ionic surfactant like Polysorbate 20 (Tween-20) at 0.01-0.1% (v/v) will help solubilize the hydrophobic fluorophores[4]. Alternatively, adding 50-150 mM NaCl can shield electrostatic mismatches caused by the pI shift[4]. Ensure these additives do not interfere with your downstream assays.

Q4: How do I rescue a protein that has already precipitated? A: Unfortunately, precipitation caused by covalent over-labeling with hydrophobic dyes is generally irreversible. While you can attempt to resolubilize the pellet using harsh denaturants (like 8M Urea or 6M Guanidine HCl) or high concentrations of DMSO (up to 20%)[3], the protein will likely lose its native conformation and biological activity. It is highly recommended to discard the aggregated batch, adjust your molar ratios, and repeat the labeling process.

References

  • Dyomics GmbH. "DY-560". Dyomics. Available at:[Link]

  • Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules". Interchim. Available at: [Link]

  • ResearchGate. "Why is my protein precipitating after fluorescent labeling?". ResearchGate Q&A. Available at: [Link]

  • Abberior Instruments. "NHS ester protocol for labeling proteins". Abberior. Available at: [Link]

Sources

Validation & Comparative

High-Performance Orange/Red Fluorophores for Immunofluorescence: A Comparative Guide to Dy-560 NHS Ester and Alexa Fluor 555

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the 550–560 nm excitation window is a critical channel for multiplexed immunofluorescence (IF) and high-resolution microscopy. Selecting the correct amine-reactive fluorophore—specifically N-hydroxysuccinimide (NHS) esters—dictates the success of bioconjugation and the ultimate signal-to-noise ratio of the assay.

This guide provides an objective, data-driven comparison of two leading fluorophores in this spectrum: Dy-560 NHS ester and Alexa Fluor 555 NHS ester . By dissecting their photophysical properties, structural causality, and bioconjugation mechanics, this guide establishes self-validating protocols to ensure experimental integrity.

Photophysical Profiling: Structural Causality

The performance of a fluorophore is intrinsically linked to its molecular architecture. Dy-560 is a rhodamine-based label[1], characterized by a rigid polycyclic core that provides excellent intrinsic photostability and quantum yield. Conversely, Alexa Fluor 555 is a sulfonated carbocyanine derivative[2]. The addition of sulfonate groups imparts extreme hydrophilicity, which structurally prevents π−π stacking between adjacent dye molecules.

Causality in Experimental Choice: The sulfonated nature of Alexa Fluor 555 prevents self-quenching, allowing researchers to achieve a higher Degree of Labeling (DOL) on a single antibody without diminishing the fluorescence output[2][3]. Dy-560, while highly stable and cost-effective for routine imaging, requires stricter optimization of the DOL to prevent hydrophobic aggregation and subsequent signal quenching[1].

Quantitative Comparison of Photophysical Properties
PropertyDy-560Alexa Fluor 555
Excitation Maximum (nm) 559555
Emission Maximum (nm) 578565
Extinction Coefficient ( M−1cm−1 ) 120,000~150,000
Stokes Shift (nm) 1910
Core Structure Rhodamine-basedSulfonated Carbocyanine
Optimal Laser Line 532 nm / 561 nm532 nm / 561 nm
Self-Quenching Resistance ModerateExceptionally High

Bioconjugation Mechanics: The NHS-Ester Pathway

NHS ester chemistry is the gold standard for covalently attaching fluorophores to the primary amines (e.g., ϵ -amino groups of lysine residues) of IgG antibodies[4].

Self-Validating Bioconjugation Protocol

This protocol is designed as a closed, self-validating loop to guarantee conjugation success prior to downstream IF applications.

  • Buffer Exchange: Dialyze or desalt the IgG into 0.1 M Sodium Bicarbonate buffer (pH 8.3–8.5).

    • Causality: NHS esters require the target amines to be unprotonated to act as nucleophiles. A pH of 8.3–8.5 is optimal; lower pH leaves amines protonated, while higher pH accelerates the spontaneous hydrolysis of the NHS ester in water[4]. Furthermore, amine-containing buffers (like Tris or Glycine) must be strictly avoided as they will competitively consume the dye.

  • Conjugation Reaction: Dissolve the Dy-560 or Alexa Fluor 555 NHS ester in anhydrous DMSO immediately before use. Add a 10-fold molar excess of dye to the IgG solution. Incubate for 1 hour at room temperature, protected from light.

  • Reaction Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: The primary amines in Tris rapidly scavenge any unreacted NHS esters, preventing off-target reactions[5].

  • Purification: Pass the mixture through a size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25) equilibrated with PBS.

    • Self-Validation Check: A successful reaction will visually separate into two distinct colored bands on the column: the faster-moving labeled antibody conjugate and the slower-moving free dye[6].

  • Spectrophotometric Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's absorption maximum ( Adye​ ). Calculate the DOL to ensure the antibody is optimally labeled (target DOL for IgG is typically 3–6)[6].

Bioconjugation IgG IgG Antibody (Primary Amines) Reaction Nucleophilic Acyl Substitution (RT, 1 Hour, Dark) IgG->Reaction Dye Fluorophore NHS Ester (Dy-560 or AF555) Dye->Reaction Buffer Bicarbonate Buffer (pH 8.3 - 8.5) Buffer->Reaction Purification Size Exclusion Chromatography (Remove Free Dye) Reaction->Purification Amide Bond Formed Validation Spectrophotometry (Calculate DOL) Purification->Validation Isolate Conjugate Conjugate Purified Labeled Antibody Validation->Conjugate Self-Validated

Workflow of NHS-ester bioconjugation highlighting causality and self-validation steps.

Immunofluorescence Workflows: Signal Optimization

When transitioning from probe generation to cellular imaging, the physical properties of the fluorophore dictate the stringency of the staining protocol. Alexa Fluor 555's high hydrophilicity reduces non-specific binding, whereas Dy-560 may require slightly more rigorous blocking[2][3].

Self-Validating Immunofluorescence Protocol
  • Fixation: Incubate cells in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Causality: PFA cross-links proteins, locking the cellular architecture in place and preventing the degradation of target antigens.

  • Permeabilization: Wash with PBS, then incubate in 0.1% Triton X-100 in PBS for 10 minutes.

    • Causality: Detergent strips lipids from the plasma membrane, creating pores large enough for the bulky ~150 kDa antibody-fluorophore conjugate to access intracellular targets.

  • Blocking: Incubate in 5% Bovine Serum Albumin (BSA) or Normal Goat Serum for 1 hour.

    • Causality: Saturates non-specific hydrophobic and electrostatic binding sites, preventing the fluorophores from adhering to off-target basic proteins.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate overnight at 4°C.

  • Secondary Antibody Incubation (Self-Validation Step): Dilute the Dy-560 or Alexa Fluor 555 conjugated secondary antibody (1–2 µg/mL).

    • Self-Validation Check: Always run a parallel "Secondary-Only Control" well (omitting the primary antibody). If fluorescence is detected in this well during imaging, the blocking step has failed or the secondary probe concentration is too high, strictly invalidating the primary localization data.

  • Stringent Washing: Wash 3 × 5 minutes in PBS containing 0.05% Tween-20.

    • Causality: The mild detergent disrupts weak, non-specific interactions while preserving high-affinity, specific antigen-antibody binding.

  • Imaging: Mount using an anti-fade reagent and image using a 532 nm or 561 nm laser line.

IF_Logic Fixation Fixation (4% PFA) Preserve Morphology Permeabilization Permeabilization Allow Probe Access Fixation->Permeabilization Blocking Blocking (5% BSA) Prevent Off-Target Binding Permeabilization->Blocking Primary Primary Antibody Target Recognition Blocking->Primary Validation Secondary-Only Control (Self-Validation) Blocking->Validation Control Path Secondary Secondary Antibody (Dy-560/AF555) Primary->Secondary Imaging Fluorescence Imaging Ex: ~555nm / Em: ~570nm Secondary->Imaging Validation->Imaging Control Path

Step-by-step immunofluorescence logic demonstrating causality for signal optimization.

Selection Matrix: Which Fluorophore to Choose?

Both dyes offer exceptional performance, but their structural nuances dictate their optimal use cases:

  • Choose Alexa Fluor 555 when: Conducting Super-Resolution Microscopy (SRM), confocal imaging requiring prolonged laser exposure, or when conjugating targets that require an exceptionally high degree of labeling without risking self-quenching[2][3]. Its superior extinction coefficient also makes it ideal for detecting low-abundance antigens.

  • Choose Dy-560 when: Performing routine, cost-effective epifluorescence microscopy, microarray experiments, or Fluorescence In Situ Hybridization (FISH)[1]. Additionally, Dy-560's slightly larger Stokes shift (19 nm vs. 10 nm) can be advantageous in highly autofluorescent tissues to better separate the excitation source from the emission signal.

Sources

Validating Dy-560 NHS Ester Antibody Conjugation Using Intact Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison and Methodological Guide

The Analytical Imperative: Moving Beyond Optical Validation

Antibody-fluorophore conjugates (AFCs) are indispensable tools in molecular imaging, flow cytometry, and serve as critical, non-toxic surrogates for antibody-drug conjugates (ADCs) during early-stage pharmacokinetic modeling[1]. Historically, the Degree of Labeling (DoL) for these conjugates was calculated using UV-Vis spectroscopy. However, optical methods suffer from severe limitations: they are vulnerable to dye-dye quenching artifacts and can only provide an average DoL, failing entirely to resolve the stoichiometric distribution of the payload.

High-resolution intact mass spectrometry (HRMS) has emerged as the definitive standard for AFC validation. By measuring the exact mass of the intact conjugate, HRMS confirms the structural integrity of the antibody while providing a precise, quantitative distribution of conjugated fluorophores (e.g., distinguishing between a uniform DoL of 3 versus a heterogeneous mixture of DoL 0 through 6)[2][3]. This guide provides a rigorous, self-validating framework for conjugating the rhodamine-based Dy-560 via NHS ester chemistry and validating the resulting construct using LC-MS.

Fluorophore Comparison: Dy-560 vs. Industry Alternatives

When targeting the ~560 nm excitation laser line, researchers typically evaluate Dy-560 against Alexa Fluor 568 and Cy3. Dy-560, synthesized with a rhodamine core, offers excellent photostability and high water solubility, making it highly suitable for bioconjugation without inducing the severe antibody aggregation often seen with highly hydrophobic dyes[4].

Comparative Properties of Amine-Reactive Red/Orange Fluorophores
PropertyDy-560 NHS EsterAlexa Fluor 568 NHS EsterCy3 NHS Ester
Core Structure Rhodamine-basedRhodamine-basedCyanine-based
Excitation Max (nm) 559578555
Emission Max (nm) 578603570
Molecular Weight (Da) 768.90~792~765
Net Mass Shift per Dye (Da) ~653.8~677~650
Hydrophilicity HighVery HighModerate
Photostability ExcellentExcellentGood

The Causality of Choice: Dy-560 provides a narrower Stokes shift compared to Alexa Fluor 568. In highly multiplexed flow cytometry panels, this narrower emission profile minimizes spectral bleed-through into adjacent channels. Furthermore, its specific mass signature (~653.8 Da addition per conjugation event) provides a distinct, easily resolvable delta-mass during intact MS deconvolution, avoiding isobaric overlap with common post-translational modifications[3][5].

Experimental Workflow & Logical Relationships

The following workflow illustrates the critical path from raw monoclonal antibody to a fully characterized, MS-validated conjugate.

G A 1. Antibody Prep (Buffer Exchange) B 2. Dy-560 NHS Conjugation A->B Amine-free C 3. Quench & Desalt B->C 1 hr, RT D 4. Deglycosylation (PNGase F) C->D Purified AFC E 5. LC-MS Intact Mass Analysis D->E Simplifies Spectra

Workflow for Dy-560 antibody conjugation and intact mass spectrometry validation.

Self-Validating Conjugation & MS Protocol

As a Senior Application Scientist, it is critical to understand that a protocol is only as robust as its built-in controls. Every step below includes the mechanistic reasoning (causality) and a self-validating check.

Phase 1: Antibody Preparation & Buffer Exchange
  • Causality: NHS esters react via nucleophilic attack by primary amines. Any residual Tris, glycine, or protein stabilizers (e.g., BSA) in the storage buffer will competitively consume the dye, plummeting conjugation efficiency. Furthermore, the reaction requires a slightly basic pH. The pKa of lysine side chains is ~10.5; at pH 8.3, a small but sufficient fraction of amines is unprotonated and nucleophilic, allowing the reaction to proceed efficiently without excessively accelerating the competing hydrolysis of the NHS ester (which dominates at pH > 9.0).

  • Step 1: Buffer exchange the monoclonal antibody (mAb) into amine-free 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a 30 kDa MWCO centrifugal filter.

  • Self-Validation Check: Measure the post-exchange mAb concentration via A280. Ensure the 260/280 ratio remains ~0.55–0.65 to confirm no aggregation or precipitation occurred during centrifugation.

Phase 2: NHS Ester Conjugation
  • Causality: NHS esters hydrolyze rapidly in aqueous solutions. The dye must be prepared in an anhydrous solvent immediately prior to use to ensure accurate molar excess calculations.

  • Step 1: Reconstitute Dy-560 NHS ester[4] in anhydrous DMSO to a concentration of 10 mM.

  • Step 2: Add the dye to the mAb at a 5:1 to 10:1 molar excess, depending on the target DoL. Keep the final DMSO concentration below 10% (v/v) to prevent mAb denaturation.

  • Step 3: Incubate for 1 hour at room temperature in the dark with gentle end-over-end mixing.

  • Step 4: Quench the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM, incubating for 15 minutes. Purify the AFC using a desalting column (e.g., Zeba Spin) equilibrated in PBS.

Phase 3: Sample Preparation for MS (Deglycosylation)
  • Causality: Native IgG molecules possess complex N-linked glycans in the Fc region (Asn297). This glycosylation heterogeneity (G0F, G1F, G2F) creates overlapping mass envelopes differing by ~162 Da (galactose units). Because the Dy-560 mass shift is ~653.8 Da, these overlapping glycoform envelopes would make the deconvoluted spectrum a mathematically intractable forest of peaks[6]. Removing these glycans simplifies the spectra.

  • Step 1: Add PNGase F (1 unit per 10 µg of AFC) and incubate at 37°C for 2–12 hours.

  • Alternative: For even simpler spectra, use IdeS protease to cleave the antibody into F(ab')2 and Fc fragments, analyzing the subunits independently[1].

Phase 4: LC-MS Acquisition & Deconvolution
  • Causality: Monoclonal antibodies are highly stable and can exhibit carryover or poor peak shape on reversed-phase columns due to incomplete unfolding. Heating the column to 80°C ensures complete denaturation, exposing hydrophobic cores uniformly to the stationary phase, resulting in sharp, reproducible chromatographic peaks.

  • Step 1: Inject 1-2 µg of the deglycosylated AFC onto a reversed-phase column (e.g., PLRP-S or C4) heated to 80°C.

  • Step 2: Elute using a gradient of water/acetonitrile with 0.1% Formic Acid into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[3].

  • Self-Validation Check: Always run an unconjugated, deglycosylated "Mock" mAb control (processed identically but without dye). The deconvoluted mass of the mock mAb must match its theoretical sequence mass within 10–20 ppm. If it does not, structural degradation or unintended modifications occurred during sample prep.

Data Interpretation: Calculating the Degree of Labeling (DoL)

Stochastic conjugation to the ~20 solvent-accessible lysines creates a highly heterogeneous mixture[7]. Upon spectral deconvolution (using algorithms like MaxEnt1 or ReSpect), the mass spectrum will display a series of distinct peaks[8]:

  • Base Peak (DoL 0): Unconjugated mAb (e.g., 145,000.0 Da).

  • Peak 1 (DoL 1): mAb + 1 Dy-560 (e.g., 145,653.8 Da).

  • Peak 2 (DoL 2): mAb + 2 Dy-560 (e.g., 146,307.6 Da).

  • Peak 3 (DoL 3): mAb + 3 Dy-560 (e.g., 146,961.4 Da).

The average DoL is calculated using the relative intensities (or areas) of these deconvoluted peaks:

Average DoL = Σ (n × Intensity_n) / Σ (Intensity_n) (Where n is the number of conjugated dyes: 0, 1, 2, 3...)

This MS-derived DoL is highly accurate and immune to the optical quenching artifacts that plague UV-Vis calculations, ensuring your Dy-560 AFC is rigorously validated for downstream biological assays.

References

  • Title: DY-560 - Dyomics GmbH | Source: dyomics.
  • Title: Dy-560 NHS ester for fluorescence 178623-13-7 - Sigma-Aldrich | Source: sigmaaldrich.
  • Title: Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates | Source: bioagilytix.
  • Title: Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion: mAbs | Source: tandfonline.
  • Title: Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis | Source: nih.
  • Title: Intact Antibody Characterization Using Orbitrap Mass Spectrometry | Source: acs.
  • Title: Intact Mass Analysis of Biopharmaceuticals as its Own Unique Application | Source: chromatographyonline.
  • Title: LC-MS Analysis of Antibody-Drug Conjugates | Source: biocompare.

Sources

FRET donor acceptor pairs compatible with Dy-560 NHS ester

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals evaluating Förster Resonance Energy Transfer (FRET) configurations using the Dy-560 fluorophore.

Introduction: The Photophysics of Dy-560

Dy-560 is a highly photostable, rhodamine-based fluorescent label with an excitation maximum of 559 nm and an emission maximum of 578 nm [1]. Due to its high molar extinction coefficient ( 120,000 M−1cm−1 ) and structural stability, it serves as a direct, high-performance replacement for Alexa Fluor 568, ATTO 565, and Rhodamine Red [2].

In the context of FRET, Dy-560 is uniquely versatile. Its emission profile makes it an exceptional donor for far-red cyanine dyes, while its excitation profile allows it to act as an efficient acceptor for standard green fluorophores. This guide objectively compares the best FRET pairs compatible with Dy-560 NHS ester and provides a self-validating experimental workflow for conjugation and assay development.

Part 1: Dy-560 as a FRET Donor (Pairing with Far-Red Acceptors)

When Dy-560 acts as a donor, the energy transfer relies on the spectral overlap between its 578 nm emission tail and the excitation spectra of far-red dyes.

Pair 1: Dy-560 (Donor) & Cy5 / Alexa Fluor 647 (Acceptor)
  • Mechanism: Cy5 and Alexa Fluor 647 have excitation maxima around 649–650 nm. While this seems distant from Dy-560's 578 nm emission, the broad emission tail of rhodamine-based dyes provides substantial spectral overlap with the excitation band of these far-red acceptors.

  • Performance: This pair mimics the classic Cy3-Cy5 FRET system but offers slightly better spectral separation. The large Stokes shift between the Dy-560 excitation (559 nm) and the Cy5 emission (~670 nm) virtually eliminates spectral bleed-through, yielding an exceptionally high signal-to-noise ratio.

  • Best For: Single-molecule FRET (smFRET) and structural biology assays where extreme distance sensitivity ( R0​≈5.5−6.0 nm ) is required.

Pair 2: Dy-560 (Donor) & ATTO 647N (Acceptor)
  • Mechanism: ATTO 647N is known for its rigid structure and minimal environmental sensitivity. Pairing it with Dy-560 creates a highly photostable FRET pair.

  • Performance: Because both dyes exhibit high quantum yields and resist photobleaching, this pair is superior for long-term live-cell imaging or continuous-wave laser excitation experiments.

FRET_Pathway Excitation Excitation (532/559 nm) Donor Donor: Dy-560 (Ex: 559 nm, Em: 578 nm) Excitation->Donor Photon Absorption Transfer Non-Radiative Dipole-Dipole Transfer Donor->Transfer Spectral Overlap Acceptor Acceptor: AF647 (Ex: 650 nm, Em: 668 nm) Transfer->Acceptor R < 10 nm Emission FRET Emission (~670 nm) Acceptor->Emission Fluorescence

Caption: Photophysical pathway of Dy-560 acting as a FRET donor to a far-red acceptor.

Part 2: Dy-560 as a FRET Acceptor (Pairing with Green Donors)

When utilizing Dy-560 as an acceptor, the donor must emit strongly in the 540–560 nm range to maximize overlap with Dy-560's 559 nm excitation peak.

Pair 3: Alexa Fluor 488 (Donor) & Dy-560 (Acceptor)
  • Mechanism: Alexa Fluor 488 (Ex: 490 nm, Em: 525 nm) has an emission tail that overlaps perfectly with the excitation maximum of Dy-560.

  • Performance: This is a highly robust pair for intracellular biosensors. AF488 is insensitive to pH changes, and Dy-560's rhodamine core provides excellent stability.

  • Best For: Cleavage assays (e.g., protease activity) and intracellular protein-protein interaction (PPI) biosensors.

Pair 4: FITC (Donor) & Dy-560 (Acceptor)
  • Mechanism: Fluorescein isothiocyanate (FITC) shares similar spectral properties with AF488 but is highly pH-sensitive.

  • Performance: While less photostable than AF488, the FITC/Dy-560 pair is highly cost-effective and remains a staple for standard flow cytometry FRET applications where rapid data acquisition mitigates photobleaching concerns.

Quantitative Comparison of FRET Pairs

FRET Pair (Donor / Acceptor)Donor Ex/Em (nm)Acceptor Ex/Em (nm)Spectral OverlapEstimated R0​ Recommended Application
Dy-560 / Alexa Fluor 647 559 / 578650 / 668High~5.8 nmSingle-molecule FRET, Structural Biology
Dy-560 / Cy5 559 / 578649 / 670High~5.6 nmProtein-Protein Interactions (PPI)
Alexa Fluor 488 / Dy-560 490 / 525559 / 578Moderate~5.2 nmIntracellular Biosensors, Protease Assays
FITC / Dy-560 495 / 519559 / 578Moderate~5.0 nmFlow Cytometry FRET

Experimental Methodology: Dy-560 NHS Ester Conjugation & Validation

To ensure scientific integrity, the labeling of proteins with Dy-560 NHS ester must be treated as a self-validating system. NHS (N-Hydroxysuccinimide) ester chemistry specifically targets primary amines (e.g., lysine residues or the N-terminus). The causality behind the buffer choices and validation steps is critical: pH must be strictly controlled because primary amines must be deprotonated to act as nucleophiles, but excessive alkalinity accelerates the hydrolysis of the NHS ester into an unreactive carboxylic acid [3].

Step-by-Step Conjugation Protocol
  • Protein Preparation & Buffer Exchange:

    • Action: Dissolve or buffer-exchange the target protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

    • Causality: Buffers containing primary amines (Tris, glycine) will competitively react with the NHS ester, neutralizing the dye before it can label the protein. pH 8.3 provides the optimal balance between lysine deprotonation and NHS ester half-life.

  • Dye Reconstitution:

    • Action: Reconstitute Dy-560 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

    • Causality: NHS esters are highly moisture-sensitive. Using anhydrous solvents prevents premature hydrolysis.

  • Conjugation Reaction:

    • Action: Add a 5- to 10-fold molar excess of Dy-560 NHS ester to the protein solution. Incubate for 1 hour at room temperature in the dark with gentle agitation.

  • Purification (Size Exclusion Chromatography):

    • Action: Pass the reaction mixture through a Sephadex G-25 desalting column equilibrated with PBS (pH 7.4).

    • Causality: SEC separates the large, labeled protein conjugate from the small, unreacted free dye molecules. Free dye will artificially inflate FRET signals and ruin assay accuracy.

Self-Validation: Degree of Labeling (DOL) & FRET Efficiency

Before running the FRET assay, you must validate the conjugate by calculating the Degree of Labeling (DOL). Over-labeling causes self-quenching (homo-FRET), while under-labeling reduces the probability of donor-acceptor proximity.

DOL=Protein Concentration (mg/mL)×ϵdye​×dA559​×MWprotein​​

Measure Absorbance at 280 nm and 559 nm. Correct the 280 nm reading for the dye's inherent absorbance using the correction factor (CF 0.10 for Dy-560). A DOL of 1.5 to 3.0 dyes per protein is optimal for FRET.

Experimental_Workflow Prep 1. Protein Preparation Buffer exchange to pH 8.3 (Amine-free) Labeling 2. NHS Ester Conjugation Incubate Dy-560 NHS with target (1 hr) Prep->Labeling Purification 3. SEC Purification Remove free dye via Sephadex G-25 Labeling->Purification DOL 4. Validate DOL Measure Absorbance at 280 & 559 nm Purification->DOL FRET 5. FRET Assay Mix Donor/Acceptor, Measure Emission DOL->FRET

Caption: Self-validating experimental workflow for Dy-560 NHS ester conjugation and FRET setup.

References

  • Dyomics GmbH. "DY-560 Product Specifications." Dyomics. Available at:[Link] [1]

Optimizing Multiplex Imaging: A Comparative Guide to Dy-560 NHS Ester and Next-Generation Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

As multiplex fluorescence imaging and spatial biology advance, the photophysical demands placed on fluorescent probes have intensified. Historically, Dy-560 NHS ester has served as a reliable rhodamine-based label for the 560 nm excitation window, offering strong performance in microarrays, FISH, and standard immunofluorescence[1]. However, as researchers push toward ultra-multiplexed imaging (e.g., 20+ targets) and super-resolution microscopy, limitations regarding photobleaching and antibody aggregation become critical bottlenecks.

As a Senior Application Scientist, I have structured this guide to objectively compare Dy-560 with its leading alternatives—CF®568 , ATTO 565 , and Alexa Fluor® 568 . This guide provides mechanistic insights into probe selection and a self-validating protocol for NHS ester conjugation to ensure pristine signal-to-noise ratios in your multiplex workflows.

Photophysical Comparison: Dy-560 vs. Alternatives

When selecting a fluorophore for the 532 nm or 560/568 nm laser lines, the decision must balance brightness (extinction coefficient × quantum yield), photostability, and the dye's influence on antibody solubility.

Quantitative Performance Matrix
FluorophoreAbs/Em Maxima (nm)Extinction Coefficient (M⁻¹cm⁻¹)Core Advantage in Multiplexing Workflows
Dy-560 559 / 578120,000Established baseline, broad solvent solubility (DMSO, DMF, Methanol)[1].
CF®568 562 / 584100,000Superior water solubility; yields brighter conjugates by preventing antibody aggregation[2].
ATTO 565 563 / 592120,000Exceptionally low triplet formation; elite photostability for sequential imaging[3].
Alexa Fluor® 568 578 / 603~91,300Broad legacy instrument compatibility and extensive literature validation[2].
Mechanistic Insights: Why Upgrade from Dy-560?

While Dy-560 boasts an excellent extinction coefficient[1], modern multiplexing relies heavily on either linear spectral unmixing of overlapping signals[4][5] or rapid sequential imaging via fluidic exchange[6].

  • Overcoming Hydrophobic Aggregation (The Case for CF568): Traditional rhodamine derivatives can be hydrophobic. When multiple dye molecules are conjugated to a single antibody, this hydrophobicity can cause the protein to precipitate or bind non-specifically to tissue sections. CF568 is engineered to be highly water-soluble and pH-insensitive[2], preserving the natural binding kinetics of the antibody and drastically reducing background noise in dense tissue matrices.

  • Surviving Intense Laser Excitation (The Case for ATTO 565): In high-plex sequential imaging (e.g., 24-plex RNA imaging workflows[6]), probes are subjected to repeated, intense laser exposure. ATTO 565 exhibits extremely low triplet state formation[3]. By avoiding the triplet state, the dye resists photobleaching and blinking, making it a superior choice for super-resolution techniques (STED/STORM) and continuous spectral scanning[4][7].

Multiplex Imaging Workflow Visualization

The integration of these advanced fluorophores into a multiplexed pipeline requires precise execution from conjugation to computational unmixing.

MultiplexWorkflow A 1. Antibody Preparation (Buffer Exchange pH 8.3) B 2. NHS Ester Conjugation (ATTO 565 / CF568) A->B Unprotonated Amines C 3. Size Exclusion Chromatography B->C Remove Free Dye D 4. Multiplex Tissue Staining C->D Validated Probe E 5. Spectral/Sequential Imaging (560-590nm) D->E Laser Excitation F 6. Linear Spectral Unmixing & Data Analysis E->F Raw Image Data

Workflow for NHS ester conjugation and multiplex spectral imaging.

Self-Validating Experimental Protocol: NHS Ester Conjugation

To guarantee reproducibility in multiplex imaging, the conjugation of NHS ester dyes (whether Dy-560, CF568, or ATTO 565) must be tightly controlled. Succinimidyl esters are the gold standard for amine modification because they form highly stable amide bonds[8]. However, they are highly sensitive to hydrolysis.

Step-by-Step Methodology

Step 1: Antibody Preparation (Buffer Exchange)

  • Action: Desalt your carrier-free antibody (1-2 mg/mL) into 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Causality: NHS esters react exclusively with unprotonated primary aliphatic amines (lysine side chains)[8]. Physiological buffers (pH 7.4) leave many lysines protonated, drastically reducing conjugation efficiency. Critical: Strictly avoid Tris or glycine buffers, as their free amines will competitively quench the NHS ester.

Step 2: Dye Reconstitution & Reaction

  • Action: Dissolve the NHS ester dye in anhydrous DMSO immediately before use. Add the dye to the antibody solution at a 5:1 to 10:1 molar ratio (Dye:Protein). Incubate for 1 hour at room temperature in the dark, with gentle rotation.

  • Causality: NHS esters rapidly hydrolyze in aqueous environments. Using anhydrous DMSO prevents premature degradation. The initial molar excess compensates for the unavoidable competing hydrolysis reaction during the 1-hour incubation.

Step 3: Purification via Size Exclusion Chromatography

  • Action: Pass the reaction mixture through a Sephadex G-25 desalting column (or equivalent spin column) equilibrated with PBS (pH 7.4).

  • Causality: This cleanly separates the high-molecular-weight antibody-dye conjugate from unreacted free dye. Residual free dye will non-specifically intercalate into tissues, destroying the signal-to-noise ratio required for spectral unmixing[4].

Step 4: Degree of Labeling (DOL) Validation

  • Action: Measure the absorbance of the purified conjugate at 280 nm (protein concentration) and at the dye's absorption maximum (e.g., 563 nm for ATTO 565).

  • Causality: Calculating the DOL ensures batch-to-batch consistency. An optimal DOL is typically between 3 and 6. Over-labeling leads to fluorescence self-quenching and antibody precipitation, while under-labeling results in a weak signal that will be lost during multiplex data analysis.

References

  • DY-560 - Dyomics GmbH Source: dyomics.com URL: [Link]

  • Fluorescent Probes for Protein and Nucleic Acid Labeling - Boca Scientific Inc. Source: bocascientific.com URL:[Link]

  • Fluorescent Labeled Oligos - Bio-Synthesis Source: biosyn.com URL:[Link]

  • Programmable orthogonal and rapid sequential DNA strand displacement for fluidic-exchange-free highly multiplexed fluorescent imaging Source: biorxiv.org URL:[Link]

  • Super-multiplexing excitation spectral microscopy with multiple fluorescence bands Source: nih.gov URL:[Link]

  • Excitation Spectral Microscopy for Highly Multiplexed Intracellular Imaging via Quasi-Blind Unmixing Source: acs.org URL:[Link]

Sources

Assessing Fluorescence Quenching in Dy-560 NHS Ester Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Fluorescence-based assays are foundational to modern drug development and molecular biology. When designing fluorescent probes, the choice of the fluorophore and the optimization of its conjugation to a targeting protein (e.g., an antibody) dictate the ultimate sensitivity of the assay. Dy-560 NHS ester is a widely utilized amine-reactive dye with an excitation maximum of ~559 nm and emission at ~578 nm [3]. While it offers excellent brightness and solubility, researchers frequently encounter a critical bottleneck: fluorescence quenching at high degrees of labeling (DOL) .

As a Senior Application Scientist, I often see protocols fail not because of poor binding affinity, but because over-labeling the protein leads to a paradoxical decrease in signal. This guide provides an in-depth, self-validating methodology to assess fluorescence quenching in Dy-560 conjugates, objectively comparing its performance against alternatives like Cy3 and Alexa Fluor 555/568.

The Mechanistic Basis of Fluorescence Quenching

To optimize a conjugate, one must first understand the causality behind signal loss. Quenching in protein-dye conjugates primarily occurs via two distinct pathways:

  • Homoquenching (Self-Quenching): When the DOL exceeds a critical threshold (typically >3 for standard cyanine dyes), the spatial proximity of multiple fluorophores on the same protein scaffold induces ground-state aggregation, forming H-dimers. These dimers absorb light but dissipate the energy non-radiatively, drastically reducing the quantum yield and often presenting as a blue-shifted shoulder in the absorption spectrum [1].

  • Heteroquenching (Dye-Protein Interactions): Even at a low DOL, the fluorophore can be quenched by the protein itself. Photoinduced electron transfer (PET) or static π−π stacking interactions with specific amino acids—most notably Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met)—can significantly silence the dye's emission [2].

QuenchingMechanisms A Dy-560 NHS Ester (Free Dye) B Protein Conjugation (Primary Amines) A->B Covalent Binding C Low DOL (1-3) Optimal Fluorescence B->C Controlled Labeling D High DOL (>4) Proximity Effects B->D Over-labeling E Homoquenching (H-Dimer Formation) D->E Dye-Dye Proximity F Heteroquenching (Trp/Tyr/His Interaction) D->F Dye-Residue Proximity G Non-Radiative Decay (Reduced Quantum Yield) E->G F->G

Figure 1: Mechanistic pathways of fluorescence quenching in Dy-560 protein conjugates.

Comparative Performance: Dy-560 vs. Alternatives

When selecting a dye in the 550–570 nm excitation range, it is crucial to compare their susceptibility to quenching. Traditional dyes like Cy3 are highly prone to homoquenching at higher DOLs. In contrast, Alexa Fluor dyes (e.g., Alexa Fluor 555) are structurally engineered (often via heavy sulfonation) to resist aggregation, allowing for brighter conjugates at higher DOLs [1]. Dy-560 offers a cost-effective intermediate with excellent baseline brightness, but it requires rigorous DOL optimization to prevent signal drop-off.

Table 1: Spectral and Quenching Properties of Common Orange/Red Fluorophores
FluorophoreEx/Em Max (nm)Extinction Coefficient ( ϵ )Quenching ResistanceOptimal DOL (IgG)
Dy-560 559 / 578~120,000 M−1cm−1 Moderate2.0 - 4.0
Cy3 550 / 570~150,000 M−1cm−1 Low (Prone to H-dimers)1.5 - 3.0
Alexa Fluor 555 555 / 565~150,000 M−1cm−1 High3.0 - 6.0
Alexa Fluor 568 577 / 603~91,300 M−1cm−1 High3.0 - 6.0

Data synthesized from comparative fluorophore studies and manufacturer specifications [1][3][4].

Experimental Workflow: Conjugation and Quenching Assessment

To determine the optimal DOL for a Dy-560 conjugate, we must generate a titration curve of varying dye-to-protein ratios, purify the conjugates, and plot their relative fluorescence against the calculated DOL.

Workflow Start Prepare Protein & Dye (Varying Molar Ratios) Conj Conjugation Reaction (pH 8.5, 1h RT) Start->Conj Purif Size Exclusion Chromatography (Remove Free Dye) Conj->Purif Abs Measure Absorbance (280 nm & 559 nm) Purif->Abs Calc Calculate DOL (Degree of Labeling) Abs->Calc Fluor Measure Fluorescence (Excitation 559 nm) Calc->Fluor Plot Plot Relative Fluorescence vs. DOL Fluor->Plot

Figure 2: Self-validating experimental workflow for assessing DOL and fluorescence quenching.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. By running parallel titrations and strict controls, you isolate DOL as the sole variable affecting fluorescence.

Phase 1: Controlled Conjugation (Titration)
  • Buffer Exchange: Dialyze or desalt your target protein (e.g., IgG) into 0.1 M Sodium Bicarbonate buffer, pH 8.5.

    • Causality: NHS esters react exclusively with unprotonated primary amines (lysine ϵ -amino groups and the N-terminus). A pH of 8.5 ensures a sufficient population of unprotonated amines while minimizing the competing, rapid hydrolysis of the NHS ester that occurs at higher pH levels[4].

  • Dye Preparation: Dissolve Dy-560 NHS ester in anhydrous DMSO immediately before use. NHS esters degrade rapidly in the presence of moisture.

  • Titration Setup: Prepare five reaction tubes with the protein at a constant concentration (e.g., 2 mg/mL). Add the Dy-560 dye to achieve molar excesses of 2:1, 5:1, 10:1, 15:1, and 20:1 (Dye:Protein).

  • Incubation: Incubate for 1 hour at room temperature in the dark, with gentle agitation.

Phase 2: Purification
  • Size Exclusion Chromatography (SEC): Pass each reaction through a dedicated SEC spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Causality: Unreacted free dye will artificially inflate both the calculated DOL and the fluorescence readings. SEC effectively separates the high-molecular-weight conjugate from the low-molecular-weight free dye.

Phase 3: Spectroscopic Analysis & DOL Calculation
  • Absorbance Measurement: Measure the absorbance of each purified conjugate at 280 nm ( A280​ ) and 559 nm ( A559​ ) using a UV-Vis spectrophotometer.

  • Calculate DOL: Use the Beer-Lambert law to calculate the DOL. You must correct for the dye's inherent absorbance at 280 nm to avoid overestimating the protein concentration.

    • ProteinConcentration(M)=ϵprotein​A280​−(A559​×CF)​

    • DOL=ϵdye​×ProteinConcentrationA559​​

    • (Note: ϵdye​ for Dy-560 is ~120,000 M−1cm−1 . The Correction Factor (CF) for Dy-560 must be obtained from the manufacturer, typically ~0.08).

Phase 4: Fluorescence Quenching Assessment
  • Normalization: This is the most critical self-validating step. Dilute all five conjugates to an identical protein concentration (e.g., 1 μg/mL in PBS).

    • Causality: By normalizing the protein concentration, any variation in total fluorescence is strictly a function of the DOL and the quantum yield of the attached dyes.

  • Fluorescence Measurement: Excite the samples at 559 nm and integrate the emission spectrum from 570 nm to 650 nm.

  • Data Interpretation: Plot Total Fluorescence versus DOL.

    • In an ideal, unquenched system, this plot is linear.

    • In reality, the curve will plateau and eventually drop. The DOL at which the fluorescence peaks before plateauing/dropping is your quenching threshold . For Dy-560, this is typically around a DOL of 3 to 4. Exceeding this DOL yields a dimmer probe despite having more dye attached.

Validation Controls
  • Mock Conjugation: Run a protein-only control through the exact same buffer exchange, incubation, and purification steps. Measure its fluorescence to establish a baseline for protein autofluorescence and light scattering.

  • Free Dye Standard: Measure the fluorescence of the free Dy-560 dye (hydrolyzed) at matched concentrations to the bound dye. The ratio of bound-dye fluorescence to free-dye fluorescence reveals the baseline heteroquenching induced by the protein scaffold itself [2].

References

  • Berlier, J. E., et al. "Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates." Journal of Histochemistry & Cytochemistry, 2003. [Link]

  • Chen, H., et al. "Mechanisms of quenching of Alexa fluorophores by natural amino acids." Journal of the American Chemical Society, 2010. [Link]

  • Dyomics GmbH. "DY-560 Product Specifications." Dyomics. [Link]

Safety Operating Guide

Personal protective equipment for handling Dy-560 NHS ester

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide more than just a list of safety precautions. When handling highly reactive fluorophores like Dy-560 NHS ester, understanding the causality behind each safety and logistical step is the most effective way to prevent laboratory accidents, protect personnel, and ensure the integrity of your bioconjugation workflows.

This guide synthesizes chemical mechanics with field-proven laboratory safety standards to provide a self-validating system for handling, reacting, and disposing of Dy-560 NHS ester.

Hazard Profile & Mechanistic Causality

Dy-560 NHS ester is a rhodamine-based fluorescent label (Absorbance: 559 nm, Emission: 578 nm) utilized for covalently attaching the fluorophore to primary amines on proteins or peptides . While highly effective for biological imaging, its chemical structure presents specific hazards that dictate our handling protocols:

  • Moisture Sensitivity & Hydrolysis: N-hydroxysuccinimide (NHS) esters are acutely sensitive to water. Exposure to atmospheric moisture causes rapid hydrolysis, cleaving the ester to form an unreactive carboxylic acid and releasing free N-hydroxysuccinimide. This byproduct is a documented skin, eye, and respiratory irritant (GHS hazard codes H315, H319, H335) .

  • Inhalation Hazard: The reagent is supplied as a fine, lyophilized solid. If aerosolized during weighing, the dust can bypass standard mucosal defenses, leading to severe respiratory tract irritation .

  • Solvent Carrier Risks: Because Dy-560 NHS ester is moisture-sensitive, it must be dissolved in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) prior to use. DMSO is a potent skin penetration enhancer; if a spill occurs, it can carry the reactive dye directly through the epidermal barrier and into the bloodstream .

Quantitative Data & PPE Matrix

To mitigate the risks outlined above, strict adherence to the following physicochemical parameters and Personal Protective Equipment (PPE) requirements is mandatory.

Table 1: Physicochemical & Hazard Profile of Dy-560 NHS Ester

Property / HazardValue / Description
Fluorophore Type Rhodamine-based derivative
Molecular Weight 768.90 g/mol
Absorbance / Emission Max 559 nm / 578 nm (in Ethanol)
Solubility Water, Methanol, DMSO, DMF
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Conditions -20°C, desiccated, and strictly protected from light

Table 2: Personal Protective Equipment (PPE) Matrix

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glassesNitrile glovesLab coatNot required
Weighing (Solid) Safety gogglesNitrile gloves (double-glove recommended)Lab coatN95/P100 respirator (if outside fume hood)
Dissolution & Reaction Safety gogglesNitrile gloves (change immediately if splashed)Lab coatWork in certified chemical fume hood
Waste Disposal Safety gogglesNitrile glovesLab coatWork in certified chemical fume hood

Operational Workflow: Step-by-Step Methodology

The following protocol is a self-validating system. Do not skip steps, as each action actively prevents the failure of the subsequent step.

Phase 1: Pre-Handling & Equilibration

  • Remove from Storage: Retrieve the Dy-560 NHS ester vial from the -20°C freezer.

  • Equilibrate: Allow the sealed vial to sit at room temperature for a minimum of 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This rapidly hydrolyzes the NHS ester, ruining the reagent's reactivity and generating an irritating byproduct .

Phase 2: Weighing & Dissolution 3. Don PPE: Equip safety goggles, a lab coat, and double-layered nitrile gloves. 4. Weighing: Transfer the vial to a certified chemical fume hood. If a hood is unavailable, use a balance with a draft shield and wear an N95 or P100 respirator.

  • Causality: The lyophilized powder is easily aerosolized; inhalation causes immediate respiratory tract irritation .

  • Dissolution: Reconstitute the dye in high-quality, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

    • Causality: Nitrile gloves provide limited breakthrough time for DMSO. Because DMSO acts as a carrier solvent that penetrates the skin, any glove contamination requires immediate removal and replacement .

Phase 3: Bioconjugation Reaction 6. Buffer Preparation: Ensure the target protein is in an amine-free buffer (e.g., PBS, HEPES, or Bicarbonate) at pH 7.2–8.5.

  • Causality: Buffers containing primary amines (like Tris or glycine) will competitively react with the NHS ester, neutralizing the dye before it can conjugate to your target protein .

  • Reaction Setup: Slowly add the required volume of the Dy-560 stock solution to the protein solution while stirring gently. Incubate at room temperature for 1-2 hours, protected from light.

Phase 4: Quenching 8. Quench the Reaction: Add a quenching buffer (e.g., 100 mM Tris-HCl or Glycine, pH 7.4) to the reaction mixture and incubate for 15 minutes.

  • Causality: This step actively consumes any remaining unreacted NHS ester, neutralizing its chemical reactivity before disposal or downstream purification .

Workflow & Safety Visualization

The following diagram illustrates the critical path for handling Dy-560 NHS ester, highlighting the intersection of operational steps and safety interventions.

Workflow Storage Storage (-20°C) Desiccated & Dark Equilibrate Equilibrate to RT (Prevents Condensation) Storage->Equilibrate 30 mins PPE Don PPE (Goggles, Nitrile, Lab Coat) Equilibrate->PPE Weigh Weigh Solid (Fume Hood / N95) PPE->Weigh Dissolve Dissolve in Anhydrous DMSO or DMF Weigh->Dissolve Avoid dust React Bioconjugation (Amine-free buffer, pH 7.2-8.5) Dissolve->React Add to protein Quench Quench Unreacted Ester (Tris/Glycine) React->Quench 1-2 hours Dispose Hazardous Waste Disposal Quench->Dispose Collect as HazMat

Workflow for the safe handling, bioconjugation, and disposal of Dy-560 NHS ester.

Disposal & Decontamination Plan

Proper disposal is critical to prevent environmental contamination and protect downstream facility workers.

  • Solid Waste: Dispose of empty dye vials, contaminated weighing paper, and pipette tips as hazardous chemical waste in designated, clearly labeled rigid containers. Do not place in standard biohazard bags unless completely deactivated.

  • Liquid Waste: Collect all quenched reaction mixtures and organic solvent washings in a clearly labeled, sealed hazardous waste container compatible with organic solvents. Never pour unquenched NHS esters or DMSO/DMF solutions down the drain .

  • Spill Decontamination: In the event of a powder or liquid spill, clean immediately using an appropriate absorbent pad. Decontaminate the affected surface with 70% isopropanol or ethanol to dissolve residual dye, followed by a thorough wash with soap and water. Place all cleanup materials in a sealed hazardous waste bag .

References

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